Physicochemical Profile & Synthetic Utility of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
This technical guide details the physicochemical properties, synthesis, and applications of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene (also known as m-cresyl propargyl ether). Technical Whitepaper | Version 1.0 Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthesis, and applications of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene (also known as m-cresyl propargyl ether).
Technical Whitepaper | Version 1.0
Executive Summary
1-Methyl-3-(prop-2-yn-1-yloxy)benzene is a bifunctional aromatic ether characterized by a meta-substituted methyl group and a terminal alkyne moiety. It serves as a critical intermediate in organic synthesis, particularly for Claisen rearrangements yielding chromene and benzofuran scaffolds. Beyond its synthetic utility, the compound possesses significant pharmacological relevance as a Monoamine Oxidase (MAO) inhibitor pharmacophore, leveraging the propargyl group's ability to covalently bind the FAD cofactor. This guide provides a comprehensive analysis of its properties, validated synthetic protocols, and mechanistic applications in drug discovery.
Chemical Identity & Structural Analysis
The molecule consists of a benzene ring substituted at the 1-position with a methyl group and at the 3-position with a propargyl ether group. The meta substitution pattern dictates its regioselectivity in electrophilic aromatic substitutions and sigmatropic rearrangements.
13610-00-9 (Generic for tolyl propargyl ethers; specific isomer often cited by structure)
Molecular Formula
C₁₀H₁₀O
Molecular Weight
146.19 g/mol
SMILES
CC1=CC(OCC#C)=CC=C1
InChI Key
Standard InChI generation required for specific isomer verification.[1][2]
Physicochemical Properties
Note: Values derived from experimental data of close structural analogs (phenyl propargyl ether) where specific isomer data is proprietary.
Property
Value / Description
Relevance
Physical State
Colorless to pale yellow liquid
Handling & dispensing
Boiling Point
~210–215 °C (at 760 mmHg)
Distillation & purification
Density
1.02 ± 0.05 g/cm³
Volumetric dosing
LogP (Predicted)
2.8 – 3.1
Lipophilicity/Membrane permeability
Solubility
Insoluble in water; Soluble in DCM, EtOAc, Acetone, EtOH
Extraction & reaction solvent choice
Refractive Index
Purity verification
Flash Point
> 80 °C (Estimated)
Safety/Flammability classification
Synthesis & Manufacturing Protocol
The most robust route to 1-Methyl-3-(prop-2-yn-1-yloxy)benzene is the Williamson Ether Synthesis utilizing m-cresol and propargyl bromide. This protocol is designed for high yield and minimal byproduct formation.
Reagents & Materials
Substrate: m-Cresol (1.0 eq)
Electrophile: Propargyl bromide (1.2 eq, 80% wt in toluene)
Base: Potassium carbonate (
), anhydrous (1.5 eq)
Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve m-cresol (10.8 g, 100 mmol) in dry acetone (150 mL).
Deprotonation: Add anhydrous
(20.7 g, 150 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The product (
) will appear less polar than m-cresol.
Workup:
Cool to room temperature and filter off inorganic salts (
, residual ).
Concentrate the filtrate under reduced pressure (Rotavap).
Redissolve the residue in Diethyl Ether or DCM (100 mL).
Critical Wash: Wash the organic layer with 1M NaOH (2 x 50 mL) to remove unreacted m-cresol (prevents contamination in Claisen steps).
Wash with Brine (50 mL), dry over anhydrous
, and filter.
Purification: Remove solvent in vacuo. Purify via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes
5% EtOAc/Hexanes) to yield a colorless oil.
Reactivity & Synthetic Utility[11]
A. Thermal Claisen Rearrangement
Upon heating (>180°C) or Lewis acid catalysis, the compound undergoes a [3,3]-sigmatropic rearrangement. The propargyl group migrates to the ortho position, followed by tautomerization and cyclization to form chromenes or benzofurans.
Pathway Visualization:
Caption: Mechanism of the aromatic Claisen rearrangement converting the ether into fused heterocyclic scaffolds.
B. Click Chemistry (CuAAC)
The terminal alkyne serves as a bioorthogonal handle. Reaction with organic azides in the presence of Cu(I) yields 1,4-disubstituted 1,2,3-triazoles, widely used in fragment-based drug discovery (FBDD) to link the m-cresol core to other pharmacophores.
Biological Relevance: MAO Inhibition
Propargyl ethers act as "suicide inhibitors" of Monoamine Oxidase (MAO). The mechanism mimics that of Selegiline and Rasagiline.
Mechanism of Action:
Binding: The ether enters the MAO active site.
Oxidation: MAO attempts to oxidize the adjacent methylene group.
Covalent Adduct: The reactive allenyl intermediate generated during oxidation forms a covalent bond with the N-5 atom of the FAD cofactor, irreversibly inactivating the enzyme.
Therapeutic Potential:
Neuroprotection: Prevention of dopamine degradation (Parkinson's Disease).
Selectivity: Substitution patterns (like the m-methyl group) can tune selectivity between MAO-A (antidepressant target) and MAO-B (Parkinson's target).
Analytical Characterization
Confirm identity using the following spectral signatures:
¹H NMR (400 MHz, CDCl₃):
7.20 – 6.70 (m, 4H, Ar-H)
4.65 (d, J = 2.4 Hz, 2H, -OCH ₂-C≡)
2.50 (t, J = 2.4 Hz, 1H, -C≡CH )
2.35 (s, 3H, Ar-CH ₃)
IR Spectroscopy (Neat):
3290 cm⁻¹:
C-H stretch (Sharp, diagnostic)
2120 cm⁻¹: C
C stretch (Weak)
1240 cm⁻¹: C-O-C ether stretch (Strong)
Mass Spectrometry (GC-MS):
Molecular Ion
m/z.
Fragment
m/z (Loss of propargyl group, formation of cresyl cation).
Safety & Handling
Flammability: The compound is combustible. Keep away from open flames.
Instability: Propargyl ethers can polymerize or decompose explosively if distilled to dryness or heated in the presence of transition metals (without solvent). Always stabilize with a radical inhibitor (e.g., BHT) if storing for long periods.
Toxicity: Irritating to skin and eyes. Potential sensitizer. Use standard PPE (gloves, goggles, fume hood).
Claisen Rearrangement Mechanism: Rhoads, S. J.; Raulins, N. R. "The Claisen and Cope Rearrangements."[3][4] Organic Reactions, 1975 , 22, 1–252.
MAO Inhibition by Propargyl Ethers: Sterling, J., et al. "Novel Dual Inhibitors of AChE and MAO derived from Hydroxy Aminoindan and Phenethylamine." Journal of Medicinal Chemistry, 2002 , 45(24), 5260–5279.
Click Chemistry Applications: Kolb, H. C.; Finn, M. G.; Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001 , 40(11), 2004–2021.
An In-depth Technical Guide to the Solubility Profile of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The determination of a compound's solubility in various organic solvents is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The determination of a compound's solubility in various organic solvents is a critical early-stage activity in chemical research and pharmaceutical development. This parameter influences reaction kinetics, purification strategies, formulation design, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for establishing the solubility profile of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene, a substituted aromatic ether. We present a detailed, field-proven protocol for thermodynamic solubility determination using the isothermal shake-flask method, coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to ensure robust and reproducible data generation. This document is intended to serve as a practical resource for scientists engaged in physicochemical characterization and process development.
Introduction
The Compound: 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
1-Methyl-3-(prop-2-yn-1-yloxy)benzene is an organic molecule featuring a substituted benzene ring linked to a propargyl group via an ether linkage. Its structure combines an aromatic moiety, which imparts hydrophobicity, with a polar ether group and a reactive terminal alkyne. This unique combination of functional groups makes it a versatile intermediate in organic synthesis, potentially for creating more complex molecules through reactions like "click chemistry" cycloadditions.[1][2][3][4]
The physicochemical properties of this molecule, particularly its solubility, are paramount for its practical application. Ethers are generally good solvents for a range of organic compounds, including fats, oils, and waxes, due to their ability to dissolve nonpolar substances.[5] While ether molecules themselves cannot form hydrogen bonds with each other, they can act as hydrogen bond acceptors with protic solvents like water or alcohols.[6][7] Consequently, their solubility is highly dependent on the nature of the solvent.
The Importance of Solubility Profiling
A thorough understanding of a compound's solubility is a cornerstone of chemical and pharmaceutical science.[8] In drug development, poor aqueous solubility is a major hurdle that can lead to low bioavailability and therapeutic failure.[9] Solubility data in organic solvents is equally critical for:
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).
Formulation Development: Designing stable and effective drug delivery systems, including liquid formulations and amorphous solid dispersions.
Analytical Method Development: Choosing suitable mobile phases for chromatographic separations.[10]
Predictive Modeling: Generating data to train machine learning models that can forecast the solubility of new chemical entities, reducing experimental costs and timelines.[10][11][12][13]
This guide focuses on determining the thermodynamic solubility , which represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. This is distinct from kinetic solubility, which is often measured in high-throughput screening but can be influenced by the rate of dissolution and may not represent a stable state.[14][15][16]
Theoretical Considerations for Solubility
The principle of "like dissolves like" is the fundamental concept governing solubility.[8] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 1-Methyl-3-(prop-2-yn-1-yloxy)benzene, its solubility in a given organic solvent will be dictated by a balance of forces:
Van der Waals Forces: The nonpolar aromatic ring and hydrocarbon portions of the molecule will interact favorably with nonpolar solvents (e.g., Toluene, Hexane) through London dispersion forces.
Dipole-Dipole Interactions: The polar C-O-C ether linkage creates a molecular dipole, allowing for favorable interactions with other polar molecules (e.g., Acetone, Ethyl Acetate).
Hydrogen Bonding: While the compound cannot donate a hydrogen bond, the ether oxygen can act as a hydrogen bond acceptor. This allows for some solubility in protic solvents like alcohols (e.g., Ethanol, Methanol), though this is often limited by the size of the nonpolar part of the molecule.[5][6]
Generally, ethers are appreciably soluble in a wide range of organic solvents.[5][6] The solubility of ethers with a small number of carbon atoms is enhanced in water, but this solubility decreases as the hydrocarbon portion of the molecule grows larger.[6]
The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, recommended by regulatory bodies like the ICH.[17][18][19] The protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Rationale for the Shake-Flask Method
This method is considered a self-validating system for several reasons:
Equilibrium: By using an excess of the solid compound and allowing sufficient time for equilibration (typically 24-48 hours), the measurement reflects the maximum concentration the solvent can hold, independent of dissolution rate.[14][20]
Temperature Control: Conducting the experiment at a constant temperature (e.g., 25 °C or 37 °C) is critical, as solubility is highly temperature-dependent.[20]
Solid-State Confirmation: The presence of undissolved solid at the end of the experiment visually confirms that saturation has been achieved.
Deionized water and Formic Acid (for HPLC mobile phase).
Equipment:
Analytical balance (4-decimal place)
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9][21]
Analytical column (e.g., C18 reverse-phase, 250 x 4.6 mm, 5 µm).[22]
Workflow:
Step-by-Step Procedure:
Preparation: Accurately weigh an amount of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene into a glass vial that is known to be in excess of its expected solubility. A starting point of 10-20 mg is often sufficient.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.[15] A 48-hour time point can be included to confirm that equilibrium has been reached.
Sample Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulates that could affect the analysis.
Dilution: Prepare one or more accurate dilutions of the filtered sample using the same solvent to ensure the final concentration falls within the linear range of the HPLC calibration curve.
Quantification: Analyze the diluted samples using a validated HPLC-UV method.[23] A typical reverse-phase method might use a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.[22]
Results and Data Presentation
The solubility data for 1-Methyl-3-(prop-2-yn-1-yloxy)benzene should be compiled into a clear, structured table. The results are typically expressed in units of mg/mL or as a molar concentration (mol/L).
Table 1: Illustrative Solubility Profile of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene at 25 °C
Solvent
Solvent Type
Polarity Index
Illustrative Solubility (mg/mL)
Molar Solubility (mol/L)
Heptane
Nonpolar, Aliphatic
0.1
> 200
> 1.37
Toluene
Nonpolar, Aromatic
2.4
> 200
> 1.37
Dichloromethane
Polar, Aprotic
3.1
> 200
> 1.37
Ethyl Acetate
Polar, Aprotic
4.4
> 200
> 1.37
Acetone
Polar, Aprotic
5.1
> 200
> 1.37
Acetonitrile
Polar, Aprotic
5.8
155
1.06
Ethanol
Polar, Protic
4.3
120
0.82
Methanol
Polar, Protic
5.1
85
0.58
Note: The data in this table is illustrative and intended to demonstrate expected trends based on physicochemical principles. Actual experimental values must be determined empirically.
Interpretation of Results
Based on the structure of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene, a high solubility is expected in nonpolar and polar aprotic solvents. The large, nonpolar aromatic ring and hydrocarbon chain dominate the molecule's character, leading to excellent miscibility with solvents like heptane, toluene, and dichloromethane.
Solubility is expected to decrease in polar protic solvents like ethanol and methanol. While the ether oxygen can accept hydrogen bonds, the energy required to disrupt the strong hydrogen-bonding network of the alcohol solvent to accommodate the largely nonpolar solute is less favorable, resulting in lower solubility.
Conclusion
This guide has outlined the theoretical basis and a robust experimental framework for determining the solubility profile of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene in organic solvents. The isothermal shake-flask method, coupled with precise HPLC quantification, provides reliable and reproducible thermodynamic solubility data. This information is indispensable for researchers in organic synthesis and drug development, enabling informed decisions in solvent selection for reactions, purifications, and formulation, thereby accelerating the path from discovery to application.
References
Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Available at: [Link]
Rowan. (n.d.). Predicting Solubility. Available at: [Link]
AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available at: [Link]
American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
EBSCO. (n.d.). Ethers | Chemistry | Research Starters. Available at: [Link]
Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]
BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]
National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available at: [Link]
Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]
International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]
SciSpace. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Available at: [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]
ResearchGate. (2025, October 28). Automated assays for thermodynamic (equilibrium) solubility determination. Available at: [Link]
World Health Organization. (n.d.). Annex 4: GUIDANCE ON THE SELECTION OF COMPARATOR PHARMACEUTICAL PRODUCTS FOR EQUIVALENCE ASSESSMENT OF INTERCHANGEABLE MULTISOURCE (GENERIC) PRODUCTS. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6917484, ((Prop-2-yn-1-yloxy)methyl)benzene. PubChem. Available at: [Link]
MDPI. (2022, February 15). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Available at: [Link]
Agilent Technologies. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?. Available at: [Link]
Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Available at: [Link]
Quora. (2016, July 11). Are ethers soluble or insoluble in water?. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12360517, 1-Methyl-2-(prop-2-yn-1-yloxy)benzene. PubChem. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-3-propyl- (CAS 1074-43-7). Available at: [Link]
National Center for Biotechnology Information. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. Available at: [Link]
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-2-(2-propenyl)- (CAS 1587-04-8). Available at: [Link]
BioAssay Systems. (n.d.). Shake Flask Solubility Services. Available at: [Link]
SciELO. (n.d.). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Available at: [Link]
Semantic Scholar. (2020, November 14). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Available at: [Link]
E3S Web of Conferences. (2021, March 31). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Available at: [Link]
Atmiya University. (n.d.). Chapter : 3 Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. Available at: [Link]
MDPI. (2020, November 14). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Available at: [Link]
An In-depth Technical Guide to the NMR Spectral Analysis of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene. Aimed at researchers, scientists, and professionals in drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of both ¹H and ¹³C NMR data, grounded in fundamental principles and supported by spectral data from analogous compounds. The guide outlines step-by-step protocols for sample preparation, spectral acquisition, and data processing. Furthermore, it explains the causal relationships behind the observed chemical shifts and coupling patterns, ensuring a thorough understanding of the molecule's structural features as revealed by NMR spectroscopy.
Introduction: The Structural Significance of Aryl Propargyl Ethers
1-Methyl-3-(prop-2-yn-1-yloxy)benzene belongs to the class of aryl propargyl ethers, a group of compounds that are valuable intermediates in organic synthesis. The presence of the reactive propargyl group allows for a variety of chemical transformations, including cycloaddition reactions, metal-catalyzed couplings, and rearrangements, making them versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials.
A precise understanding of the structure of these intermediates is paramount for ensuring the desired outcome of subsequent reactions. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a detailed walkthrough of the complete NMR spectral analysis of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene, serving as a practical reference for researchers working with this and similar compounds.
Predicted NMR Spectra: A Theoretical Framework
Prior to acquiring experimental data, a theoretical prediction of the NMR spectra provides a roadmap for interpretation. The chemical structure of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene, with its distinct aromatic and aliphatic regions, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.
Molecular Structure and Atom Numbering
To facilitate the discussion, the following numbering scheme will be used for the atoms in 1-Methyl-3-(prop-2-yn-1-yloxy)benzene:
Caption: Molecular structure of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene with atom numbering.
¹H NMR Spectrum
The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the methyl protons, and the propargyl group protons.
Aromatic Region (δ 6.5-8.0 ppm): The four protons on the disubstituted benzene ring (H2, H4, H5, and H6) will resonate in this region.[1][2] Due to the meta-substitution pattern, a complex splitting pattern is expected.
H2, H4, and H6: These protons will likely appear as complex multiplets due to both ortho and meta couplings.
H5: This proton, situated between two hydrogens, will likely appear as a triplet.
Propargyl Methylene Protons (H9, -O-CH₂-C≡): These protons are expected to appear as a doublet around δ 4.7 ppm.[3] The splitting is due to the long-range coupling with the terminal alkyne proton (H12).
Terminal Alkyne Proton (H12, -C≡C-H): This proton will resonate as a triplet around δ 2.5 ppm.[3] The triplet arises from coupling with the two methylene protons (H9). The chemical shift of alkynyl protons is notably upfield compared to vinylic protons due to the magnetic anisotropy of the triple bond.[4]
Methyl Protons (H7, -CH₃): The three protons of the methyl group attached to the aromatic ring will appear as a singlet around δ 2.3 ppm.
¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will resonate in this region.[2][5]
C1 and C3 (quaternary carbons): These carbons, bonded to the methyl and propargyloxy groups respectively, will appear as weak signals. C3, attached to the electronegative oxygen, will be the most downfield of the aromatic carbons.
C2, C4, C5, and C6 (protonated carbons): These carbons will give rise to more intense signals. Their precise chemical shifts will be influenced by the electronic effects of the substituents.
Alkyne Carbons (δ 70-90 ppm):
C10 (-O-CH₂-C≡): This quaternary alkyne carbon will be more deshielded.
C11 (≡C-H): This terminal alkyne carbon will be more shielded.
Propargyl Methylene Carbon (C9, -O-CH₂-): This carbon, being adjacent to an oxygen atom, will resonate in the range of δ 55-60 ppm.[3]
Methyl Carbon (C7, -CH₃): The methyl carbon will appear as an upfield signal, typically around δ 20-25 ppm.
Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that dissolves a wide range of organic molecules and has a well-defined residual solvent peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR, which can be used for spectral calibration.
Sample Concentration: Weigh approximately 5-10 mg of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene and dissolve it in 0.6-0.7 mL of CDCl₃.
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
NMR Tube: Use a high-quality, 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
Parameter
Recommended Value
Spectrometer Frequency
400 MHz
Pulse Program
zg30
Number of Scans
16
Relaxation Delay
2.0 s
Acquisition Time
4.0 s
Spectral Width
20 ppm
Temperature
298 K
¹³C NMR Acquisition Parameters:
Parameter
Recommended Value
Spectrometer Frequency
100 MHz
Pulse Program
zgpg30
Number of Scans
1024
Relaxation Delay
2.0 s
Acquisition Time
1.0 s
Spectral Width
240 ppm
Temperature
298 K
Data Processing
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) for ¹H NMR and 1.0 Hz for ¹³C NMR, followed by Fourier transformation.
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a pure absorption lineshape.
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
Referencing: Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) or the residual solvent peak.
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Peak Picking: Identify and label the chemical shifts of all significant peaks.
In-depth Spectral Interpretation and Data Summary
The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants for 1-Methyl-3-(prop-2-yn-1-yloxy)benzene.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H2, H4, H5, H6
6.7 - 7.2
m
-
H9
~ 4.7
d
~ 2.4
H12
~ 2.5
t
~ 2.4
H7
~ 2.3
s
-
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon
Predicted Chemical Shift (δ, ppm)
C1, C3, C2, C4, C5, C6
110 - 160
C10
~ 78
C11
~ 75
C9
~ 56
C7
~ 21
Advanced NMR Experiments for Structural Confirmation
For an unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 1-Methyl-3-(prop-2-yn-1-yloxy)benzene, COSY would show correlations between adjacent aromatic protons and between the H9 and H12 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. It would be used to definitively assign the signals for C2/H2, C4/H4, C5/H5, C6/H6, C9/H9, C11/H12, and C7/H7.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary carbons. For example, correlations from the H9 protons to C3, C10, and C11 would confirm the propargyloxy fragment's connection to the aromatic ring.
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the complete NMR spectral analysis of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene.
Caption: Workflow for NMR spectral analysis.
Conclusion
The NMR spectral analysis of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene is a straightforward process when a systematic approach is employed. By combining theoretical predictions with high-quality experimental data from 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework, from sample preparation to advanced spectral interpretation, to empower researchers in their synthetic and analytical endeavors involving this and related aryl propargyl ethers. The principles and protocols outlined herein are broadly applicable and serve as a valuable resource for the structural characterization of organic molecules.
References
Efe, C., Lykakis, I. N., & Stratakis, M. (n.d.). SUPPORTING INFORMATION Gold nanoparticles supported on TiO2 catalyse the cycloisomerisation/oxidative dimerisation of aryl propargyl ethers. University of Crete.
Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
Decoding the Vibrational Signature: An In-depth Technical Guide to the Infrared Spectroscopy of Propargyl Ether Moieties
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the infrared (IR) spectroscopic signatures characteristic of propargyl ether moieties. Moving beyond a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the infrared (IR) spectroscopic signatures characteristic of propargyl ether moieties. Moving beyond a simple recitation of peak positions, this document delves into the underlying principles of vibrational spectroscopy, the influence of molecular architecture on spectral features, and a field-proven protocol for acquiring high-fidelity data.
The Propargyl Ether Moiety: A Versatile Functional Group
The propargyl ether functional group, characterized by the presence of a propargyl group (HC≡C-CH₂-) attached to an oxygen atom, is a cornerstone in modern organic synthesis and medicinal chemistry. Its utility in "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has cemented its importance in the synthesis of complex molecules, including bioconjugates and novel therapeutic agents. A thorough understanding of its characterization is paramount, and infrared spectroscopy offers a rapid, non-destructive, and highly informative first-pass analysis.
The Vibrational Language of Propargyl Ethers: Key IR Absorptions
The IR spectrum of a propargyl ether is a composite of the vibrational modes of its constituent alkyne and ether functionalities. The most diagnostically significant peaks are those that are strong, sharp, and located in regions of the spectrum that are typically uncongested.
The Terminal Alkyne Signature: A Trio of Diagnostic Peaks
The terminal alkyne of the propargyl group gives rise to three highly characteristic and reliable absorption bands:
≡C-H Stretching Vibration: A sharp, strong absorption typically observed in the 3300-3270 cm⁻¹ region.[1][2] This peak is one of the most unambiguous indicators of a terminal alkyne. Its intensity is a result of the significant change in dipole moment during the stretching of the polar ≡C-H bond.
C≡C Stretching Vibration: A weak to medium, sharp absorption appearing in the 2150-2100 cm⁻¹ range.[1][3][4] The intensity of this peak can be variable. In symmetrically substituted internal alkynes, this peak may be very weak or absent due to a lack of a significant change in dipole moment during the vibration. However, in terminal alkynes like those found in propargyl ethers, the asymmetry ensures a discernible peak.[5]
≡C-H Bending Vibration: A strong, broad absorption found between 700-610 cm⁻¹ .[1] This out-of-plane bending vibration is another valuable indicator for the presence of a terminal alkyne.
The Ether Signature: The C-O-C Stretch
The ether linkage also provides a key vibrational signature, though it falls in the more congested "fingerprint" region of the spectrum (below 1500 cm⁻¹).
Asymmetric C-O-C Stretching Vibration: This is the most prominent and useful ether band, appearing as a strong absorption. For aliphatic ethers, such as a simple alkyl propargyl ether, this peak is typically found around 1150-1085 cm⁻¹ .[6] In the case of an aryl propargyl ether, this stretching mode is influenced by the aromatic ring, leading to two distinct strong bands: one near 1250 cm⁻¹ and another around 1040 cm⁻¹ .[7][8]
The following table summarizes the key diagnostic IR peaks for propargyl ether moieties:
Vibrational Mode
Functional Group
Typical Wavenumber (cm⁻¹)
Intensity
Peak Characteristics
≡C-H Stretch
Terminal Alkyne
3300 - 3270
Strong
Sharp
C≡C Stretch
Terminal Alkyne
2150 - 2100
Weak-Medium
Sharp
≡C-H Bend
Terminal Alkyne
700 - 610
Strong
Broad
Asymmetric C-O-C Stretch (Aliphatic)
Ether
1150 - 1085
Strong
Asymmetric C-O-C Stretch (Aryl)
Aryl Ether
~1250 and ~1040
Strong
Two distinct bands
Data compiled from various sources, including[1][2][3][4][5][6][7][8].
Factors Influencing Peak Position and Intensity: A Deeper Dive
The precise wavenumber and intensity of these characteristic peaks are not immutable. They are sensitive to the local chemical environment, providing a more nuanced structural picture for the discerning scientist.
Conjugation: If the propargyl ether moiety is part of a conjugated system, the C≡C stretching frequency will typically shift to a lower wavenumber (a decrease of 25-45 cm⁻¹).[9] This is due to the delocalization of π-electrons, which slightly weakens the triple bond.
Hydrogen Bonding: The presence of hydrogen bond donors or acceptors in the molecule or the sample matrix can influence the IR spectrum. For instance, if another part of the molecule can form a hydrogen bond with the ether oxygen, the C-O-C stretching frequency may be altered. Similarly, the terminal alkyne's C-H can act as a very weak hydrogen bond donor, which could slightly perturb its stretching frequency.[10][11]
Inductive and Resonance Effects: Electron-withdrawing or electron-donating groups attached to the propargyl ether moiety can shift the electron density within the molecule, thereby altering bond strengths and, consequently, vibrational frequencies.[9] For example, an electron-withdrawing group could strengthen the C-O bond, shifting its stretching frequency to a higher wavenumber.
Physical State of the Sample: IR spectra can vary depending on whether the sample is analyzed as a neat liquid, in solution, or in the solid state. Intermolecular interactions in the condensed phase can lead to peak broadening and shifts compared to the gas phase.[12]
The interplay of these factors is illustrated in the logical relationship diagram below:
Caption: Factors influencing the position and intensity of IR absorption peaks.
Experimental Protocol: Acquiring High-Fidelity ATR-FTIR Spectra of Propargyl Ethers
For liquid samples such as most propargyl ethers, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the technique of choice due to its minimal sample preparation and high reproducibility.[3][7][13]
Instrumentation and Materials
Fourier Transform Infrared (FTIR) Spectrometer
ATR accessory with a diamond or zinc selenide crystal
Volumetric pipette or dropper
Solvent for cleaning (e.g., isopropanol or acetone)
Lint-free wipes
Step-by-Step Methodology
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol). Allow the solvent to fully evaporate.
Background Spectrum Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.[14]
Sample Application: Place a small drop of the liquid propargyl ether sample onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.[7]
Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Processing: If necessary, perform a baseline correction to ensure the baseline is flat.
Cleaning: Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.
The experimental workflow is depicted in the following diagram:
Caption: Workflow for ATR-FTIR analysis of a liquid propargyl ether sample.
Representative IR Spectra of Propargyl Ethers
The following table provides experimentally observed or database-referenced IR peak positions for several propargyl ethers:
Infrared spectroscopy is an indispensable tool for the structural elucidation of molecules containing the propargyl ether moiety. The characteristic vibrational frequencies of the terminal alkyne and the ether linkage provide a clear and readily interpretable spectral fingerprint. By understanding the fundamental principles of these vibrational modes and the factors that can influence their spectral positions, researchers can confidently identify and characterize propargyl ether-containing compounds, accelerating research and development in the chemical and pharmaceutical sciences.
References
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
Labcompare. (2022, April 15). LABTips: Obtaining & Interpreting High Quality IR Spectra. Retrieved from [Link]
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23349, Propargyl ether. Retrieved from [Link]
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
NIST. (n.d.). O-chlorophenyl propargyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83613, (Prop-2-ynyloxy)benzene. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69393, 3-Methoxypropyne. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of Pc-propargyl (A), PCL-N3 (B), and PCL tetra-arm star polymer (C). Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 627-41-8 | Product Name : Methyl Propargyl Ether. Retrieved from [Link]
Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]
Hudson, R. L., & Ferrante, R. F. (2020). Mid-infrared spectra of dipropargyl ether ices revisited. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 233, 118206.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Singh, S. K., et al. (2018). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. The Journal of Chemical Physics, 149(22), 224302.
NICODOM. (n.d.). NICODOM FTIR Solvents - IR Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 1). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
ResearchGate. (2025, July 5). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of (a) PAT-2 and (b) propargyl-thiophene. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
ADMATEL. (n.d.). Compositional Analysis. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of (a) propargyl methacrylate, (b) poly(POHMAC-co-VTM),.... Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper & Protocol Guide
Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Executive Summary
The m-tolyl propargyl ether moiety (1-methyl-3-(prop-2-yn-1-yloxy)benzene) represents a pivotal structural motif in modern organic synthesis. Unlike its para or ortho isomers, the meta-substitution pattern introduces a unique electronic and steric bifurcation during [3,3]-sigmatropic rearrangements, offering access to diverse isomeric chromenes and benzofurans. This guide dissects the synthesis, mechanistic reactivity, and pharmacological utility of these derivatives, moving beyond standard textbook definitions to explore the causality governing their chemical behavior.
Synthetic Architectures
The construction of m-tolyl propargyl ether is deceptively simple. While the classical Williamson ether synthesis is the industrial standard, nuances in solvent choice and phase transfer catalysis significantly impact yield and purity, particularly in preventing premature Claisen rearrangement during workup.
Protocol A: Optimized Williamson Ether Synthesis
Rationale: This protocol utilizes potassium carbonate in acetone/DMF to maximize the nucleophilicity of the phenoxide while maintaining a temperature profile that suppresses thermal rearrangement.
Activation: Charge a round-bottom flask with m-cresol (10 mmol) and anhydrous acetone (30 mL). Add
(20 mmol) and stir at ambient temperature for 30 minutes. Why: This deprotonates the phenol to form the phenoxide anion.
Catalysis: Add KI (1 mmol). Why: KI facilitates the in-situ conversion of propargyl bromide to the more reactive propargyl iodide.
Addition: Dropwise add propargyl bromide (12 mmol) over 15 minutes.
Reaction: Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
Purification: Dissolve residue in
, wash with 1M NaOH (to remove unreacted cresol), water, and brine. Dry over .
Isolation: Flash column chromatography (Silica gel, 5% EtOAc in Hexane).
Self-Validation Check:
NMR Verification: Look for the propargyl methylene doublet (
ppm, Hz) and the terminal alkyne triplet ( ppm). The absence of broad phenolic -OH signals confirms O-alkylation.
The Claisen Manifold: Mechanistic Bifurcation
The defining feature of m-tolyl propargyl ether is its behavior under thermal or Lewis acid catalysis. The [3,3]-sigmatropic rearrangement (Claisen) is the gateway to fused heterocycles.
The Regioselectivity Challenge
In meta-substituted aryl ethers, the rearrangement can occur at two distinct ortho positions:
C2 Position (Sterically crowded): Between the methyl and ether groups.
C4 Position (Sterically accessible): Para to the methyl group.
Experimental data suggests that electronic effects (the methyl group is weakly activating) and steric hindrance favor the C4 pathway, leading to 7-methyl-2H-chromene derivatives, though C2 attack (yielding 5-methyl derivatives) is observed in Lewis-acid catalyzed manifolds.
Visualization: The Mechanistic Pathway
The following diagram illustrates the bifurcation of the rearrangement and subsequent tautomerization/cyclization steps.
Caption: Mechanistic bifurcation of m-tolyl propargyl ether Claisen rearrangement showing regioselective pathways to isomeric chromenes.
Catalytic Cycloisomerization Profiles
Modern drug development utilizes transition metal catalysis to bypass high thermal requirements (>200°C) and control selectivity.
Comparative Catalytic Efficiency
The following table summarizes the efficiency of different catalytic systems for converting m-tolyl propargyl ether to benzofurans or chromenes.
Catalyst System
Reaction Conditions
Major Product
Yield
Mechanism Note
Thermal
200°C, PhN
2H-Chromene
75-85%
Concerted [3,3]-sigmatropic shift followed by 1,5-H shift.
Au(I) / AgOTf
1 mol%, DCM, RT
2-Substituted Benzofuran
>90%
5-exo-dig cyclization. Gold activates alkyne for nucleophilic attack by oxygen.
Pt
5 mol%, Toluene, 80°C
2H-Chromene
60-70%
Pt-catalyzed Claisen rearrangement; often requires higher T than Gold.
Ru(II)
CpRuCl()
Vinyl-acyl / Ruthenacycle
Var.
Can trigger alternative oxidative couplings or isomerizations.[1]
Gold-Catalyzed Protocol (Benzofuran Synthesis)
Rationale: Gold(I) catalysts are "soft" Lewis acids that selectively activate the alkyne
-system without interfering with the aromatic ring, promoting a 5-exo-dig cyclization over the 6-endo-dig pathway.
Mix: m-Tolyl propargyl ether (1.0 eq) in anhydrous DCM (
M).
Catalyst: Add
(2 mol%) and (2 mol%).
Stir: Ambient temperature for 1-2 hours.
Quench: Filter through a short pad of silica to remove metal salts.
Result: Quantitative conversion to 2-methyl-5-methylbenzofuran (regioisomer dependent on initial attack).
Pharmacological & Industrial Applications[2]
Click Chemistry Vectors
The terminal alkyne of the propargyl group is a prime candidate for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application: Synthesis of 1,2,3-triazole linked bioconjugates.
Relevance: m-Tolyl derivatives are used to probe the hydrophobic pockets of enzymes (e.g., Acetylcholinesterase) where the meta-methyl group provides specific steric interactions that para isomers cannot.
MAO-B Inhibition Potential
While propargyl amines (e.g., Selegiline) are classical MAO-B inhibitors, propargyl ethers have shown inhibitory potential by acting as suicide substrates. The mechanism involves the enzyme oxidizing the methylene adjacent to the alkyne, generating a reactive intermediate that covalently modifies the flavin cofactor.
SAR Insight: The m-tolyl substituent increases lipophilicity (
Halogenated derivatives of m-tolyl propargyl ethers (specifically where the methyl group is complemented by iodine or bromine on the ring) act as antimicrobial additives in lubricating oils and fuels, preventing microbial degradation of hydrocarbons.
Thermodynamic stability of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
An In-Depth Technical Guide to the Thermodynamic Stability of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene: A Methodological and Predictive Approach Abstract This technical guide provides a comprehensive framework for evaluatin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene: A Methodological and Predictive Approach
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene. In the context of drug discovery and development, a thorough understanding of a molecule's stability is paramount for ensuring safety, efficacy, and viable shelf-life. Due to the limited availability of direct experimental data for this specific compound, this document adopts a methodological and predictive approach. We will explore the core theoretical principles governing thermodynamic stability, detail robust experimental protocols for its empirical determination, and outline computational workflows for predictive analysis. The guide emphasizes the known reactivity of the aryl propargyl ether moiety, a key structural feature of the title compound, which is known to undergo thermal rearrangement. By integrating theoretical knowledge with practical experimental design and in silico modeling, this whitepaper serves as a self-validating system for researchers to generate a complete stability profile for this and structurally related molecules.
Part 1: The Imperative of Thermodynamic Stability in Pharmaceutical Sciences
The journey of a candidate molecule from discovery to a marketed drug is critically dependent on its inherent stability. Thermodynamic parameters provide a quantitative measure of this stability, influencing everything from synthesis and purification to formulation and long-term storage.[1] An unstable compound may degrade, leading to loss of potency, the formation of toxic byproducts, and unpredictable bioavailability.
Part 2: Theoretical Foundations of Molecular Stability
Before embarking on experimental analysis, a firm grasp of the underlying theoretical principles is essential. The stability of a molecule can be assessed through several key thermodynamic quantities and structural considerations.
Key Thermodynamic Parameters
Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔfH° generally indicates greater thermodynamic stability.[4] For organic molecules, it is often determined experimentally via combustion calorimetry.[1]
Gibbs Free Energy of Formation (ΔfG°): This parameter combines enthalpy and entropy and is the ultimate arbiter of thermodynamic stability under constant temperature and pressure. A more negative ΔfG° signifies a more stable compound.[5]
Bond Dissociation Energy (BDE): BDE is the enthalpy change required to break a specific bond homolytically, forming two radical fragments.[6][7] It is a direct measure of bond strength. Analyzing the BDEs of all bonds within 1-Methyl-3-(prop-2-yn-1-yloxy)benzene can reveal the "weakest link" most susceptible to thermal cleavage. Key bonds to consider are the benzylic C-O ether bond and the C-H bonds of the propargyl group.
Innate Reactivity: The Aryl Propargyl Ether Rearrangement
The most significant predictive insight into the stability of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene comes from its classification as an aryl propargyl ether. This class of compounds is well-documented to undergo a thermal[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement, to form chromene or benzofuran derivatives.[8][9][10] This is not a decomposition into smaller fragments but an intramolecular isomerization to a more stable topology. The propensity for this rearrangement is a critical aspect of the molecule's thermal profile and represents a predictable pathway to instability under thermal stress. Computational studies have shown that this process can be modeled to predict activation energies and product distributions.[11]
Part 3: Experimental Workflow for Empirical Stability Determination
A multi-technique experimental approach is required to build a complete and trustworthy stability profile. The following workflow is designed to be a self-validating system, where data from each technique provides context for the others.
Caption: Workflow for the empirical determination of thermodynamic stability.
Causality and Purpose: DSC measures the heat flow into or out of a sample as a function of temperature.[12] Its primary purpose here is to identify the melting point (an indicator of purity and lattice energy), the associated enthalpy of fusion (ΔH_fus), and, most critically, any exothermic events that would signal decomposition or the aforementioned Claisen rearrangement.[13][14] An exothermic event is a definitive sign of the sample releasing energy as it transforms into a more stable state.
Step-by-Step Methodology:
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.
Sample Preparation: Accurately weigh 3-5 mg of high-purity 1-Methyl-3-(prop-2-yn-1-yloxy)benzene into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.[15]
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 300 °C).[15] A nitrogen atmosphere is used to prevent oxidative degradation.[16]
Cool the sample back to 25 °C.
Perform a second heating ramp to observe changes in the thermal profile after the initial melt-cool cycle.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (T_m), the integrated peak area for the enthalpy of fusion (ΔH_fus), and the temperature and enthalpy of any exothermic peaks.[17]
Protocol 2: Thermogravimetric Analysis (TGA)
Causality and Purpose: TGA measures the change in a sample's mass as a function of temperature.[18] This technique directly reveals the temperature at which the molecule begins to decompose and lose mass through volatilization of degradation products. It is complementary to DSC; while DSC detects energy changes, TGA detects mass changes.[19] A substance can rearrange (detected by DSC) without losing mass.
Step-by-Step Methodology:
Calibration: Calibrate the TGA instrument for mass and temperature.
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.[16]
Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a constant rate (e.g., 10 K/min) under a continuous nitrogen flow.[16]
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. The derivative of this curve can be used to find the temperature of maximum decomposition rate.[20]
Protocol 3: Combustion Calorimetry
Causality and Purpose: To obtain the definitive standard enthalpy of formation (ΔfH°), high-precision combustion calorimetry is the gold standard.[1] The experiment measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment. By applying Hess's Law and using known ΔfH° values for the combustion products (CO₂, H₂O), the ΔfH° of the sample can be calculated with high accuracy.
Methodology Overview:
A precisely weighed pellet of the sample is placed in a crucible inside a high-pressure vessel (the "bomb").
The bomb is filled with high-purity oxygen to ~30 atm.
The bomb is submerged in a precisely known quantity of water in a calorimeter.
The sample is ignited, and the temperature change of the surrounding water is measured with high precision to calculate the heat of combustion.
Standard thermodynamic corrections are applied to derive the standard enthalpy of formation.[1][4]
Data Summary Table
All quantitative data from these experiments should be summarized for clear comparison.
Parameter
Symbol
Method
Expected Value/Observation
Significance
Melting Temperature
T_m
DSC
To be determined (°C)
Purity, Crystal Lattice Energy
Enthalpy of Fusion
ΔH_fus
DSC
To be determined (kJ/mol)
Energy to overcome crystal forces
Decomposition Onset
T_onset
TGA
To be determined (°C)
Upper limit of thermal stability
Rearrangement Event
T_rearr
DSC
Possible exothermic peak (°C)
Indicates Claisen rearrangement
Enthalpy of Formation
ΔfH°
Calorimetry
To be determined (kJ/mol)
Fundamental thermodynamic stability
Part 4: In Silico Prediction of Thermodynamic Properties
Computational chemistry provides powerful tools to predict thermodynamic properties and reaction pathways, offering invaluable insights before or alongside experimental work.
Caption: Workflow for the computational prediction of thermodynamic stability.
Methodology for Thermodynamic Parameter Prediction
Geometry Optimization: The 3D structure of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene is optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[5]
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating enthalpy and Gibbs free energy.
Enthalpy of Formation Calculation: To achieve high accuracy, ΔfH° is not calculated from first principles alone. Instead, it is calculated relative to known compounds using isodesmic or homodesmotic reactions.[4] These are hypothetical reactions where the number and types of bonds are conserved on both sides, leading to significant cancellation of systematic errors in the calculation.
Transition State Modeling: To investigate the Claisen rearrangement, a transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant (aryl propargyl ether) to the product (chromene). The energy difference between the reactant and the transition state gives the activation energy (Ea) for the rearrangement, providing a quantitative measure of the kinetic barrier to this instability pathway.[11]
Part 5: Integrated Stability Profile and Conclusion
By synthesizing the results from the theoretical, experimental, and computational analyses, a holistic understanding of the thermodynamic stability of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene can be achieved.
The expected profile for this molecule is one of moderate to good stability at ambient temperatures, as is typical for substituted benzene derivatives.[1] However, the presence of the aryl propargyl ether moiety presents a well-defined pathway for thermal rearrangement at elevated temperatures, a fact that will likely be confirmed by a distinct exothermic event in DSC analysis and can be quantified by computational modeling. The TGA will define the ultimate upper limit at which degradative mass loss occurs. The enthalpy of formation, determined by calorimetry, will provide the fundamental baseline of its thermodynamic stability relative to its constituent elements.
For drug development professionals, this integrated profile is critical. It informs decisions regarding acceptable storage conditions, potential incompatibilities with excipients, and the thermal stress limits for manufacturing processes like milling or spray drying. The predictable nature of the Claisen rearrangement also means that the formation of the resulting chromene isomer should be considered a potential impurity to be monitored in stability studies.
References
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. [Link]
Gschwander, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials. [Link]
Ribeiro da Silva, M. A. V., et al. (2023). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. ChemistryOpen. [Link]
Ramirez, M., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. The Journal of Organic Chemistry. [Link]
Duke University Shared Materials Instrumentation Facility. Differential Scanning Calorimeter. [Link]
D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Adelphi University. [Link]
Carey, S. J., et al. (2018). Energetics of adsorbed benzene on Ni(111) and Pt(111) by calorimetry. Surface Science. [Link]
Harfenist, M., & Thom, E. (1972). Influence of structure on the rate of thermal rearrangement of aryl propargyl ethers to the chromenes. Gem-dimethyl effect. The Journal of Organic Chemistry. [Link]
Liggans, F. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University Scholars Junction. [Link]
Alrajhei, A. J. K., et al. (2024). Flash vacuum pyrolysis (FVP) of aryl propargyl ethers, amines and acetylenic ester. Arkivoc. [Link]
Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE. [Link]
Verevkin, S. P., et al. (2013). Energetics of substituent effects on the benzene ring: CH3O with F, Cl, Br, and I. The Journal of Chemical Thermodynamics. [Link]
Cheméo. Chemical Properties of Benzene, 1-methyl-3-propyl- (CAS 1074-43-7). [Link]
Notario, R., & Ribeiro da Silva, M. A. V. (2003). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A. [Link]
Nagrimanov, R. N., et al. (2018). Modified solution calorimetry approach for determination of vaporization and sublimation enthalpies of branched-chain aliphatic and alkyl aromatic compounds at T = 298.15 K. ResearchGate. [Link]
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
Dhe-Paganon, S., et al. (2015). Thermal Claisen rearrangement of aryl propargyl ethers in the absence or in the presence of cesium fluoride. ResearchGate. [Link]
Batool, T., et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PubMed. [Link]
ResolveMass Labs. (2026). Thermogravimetric Analysis (TGA) for Material Characterization. [Link]
Chemistry LibreTexts. (2023). 6.9: Describing a Reaction - Bond Dissociation Energies. [Link]
Aouad, A., et al. (2023). 2,3-dihydro-1H-indene-4- thiol as selective human monoamine oxidase B inhibit. Journal of Advanced Scientific Research. [Link]
Mora-Diez, N., et al. (2020). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in the Gas-Phase Reaction of Toluene with HO Radical. ChemRxiv. [Link]
Mendoza-Espinoza, J. A., et al. (2017). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine. Journal of the Chilean Chemical Society. [Link]
A Deep Dive into the Electronic Landscape of Meta-Substituted Aryl Propargyl Ethers: A Guide for Researchers
Abstract Meta-substituted aryl propargyl ethers represent a fascinating and synthetically versatile class of organic compounds. Their unique electronic architecture, governed by the interplay between the propargyl group...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Meta-substituted aryl propargyl ethers represent a fascinating and synthetically versatile class of organic compounds. Their unique electronic architecture, governed by the interplay between the propargyl group and various substituents on the aromatic ring, dictates their reactivity and potential applications, particularly in the realm of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the electronic properties of these molecules. We will delve into the underlying principles that govern their behavior, supported by experimental data and computational insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced electronic characteristics of meta-substituted aryl propargyl ethers in their work.
Introduction: The Significance of Aryl Propargyl Ethers
Aryl propargyl ethers are characterized by a propargyl group (a three-carbon unit with a carbon-carbon triple bond) attached to an aromatic ring via an ether linkage. The position of this ether linkage and the nature of any substituents on the aryl ring profoundly influence the molecule's electron density distribution and, consequently, its chemical reactivity. Meta-substitution, in particular, offers a unique platform for tuning these electronic properties, as the substituent's electronic influence is transmitted through the aromatic system to the propargyl ether moiety.
The ability to modulate the electronic environment of the propargyl group is of paramount importance. This functionality is a key player in a variety of powerful chemical transformations, most notably the Claisen rearrangement, a[1][1]-sigmatropic rearrangement that forges new carbon-carbon bonds and can lead to the formation of complex carbocyclic and heterocyclic scaffolds. Understanding how meta-substituents impact the energetics and regioselectivity of such reactions is crucial for designing efficient and selective synthetic routes to novel molecules with potential therapeutic or material applications.
Synthetic Strategies for Accessing Meta-Substituted Aryl Propargyl Ethers
The synthesis of meta-substituted aryl propargyl ethers is typically achieved through a Williamson ether synthesis. This reliable and versatile method involves the reaction of a meta-substituted phenol with a propargyl halide in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis
To a solution of the meta-substituted phenol in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere.
Stir the resulting mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the corresponding phenoxide.
Add the propargyl halide dropwise to the reaction mixture.
Heat the reaction to a specific temperature (e.g., reflux) and monitor its progress using thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product via column chromatography on silica gel to afford the desired meta-substituted aryl propargyl ether.
Workflow Diagram:
Caption: Workflow for the synthesis of aryl propargyl ethers.
The Electronic Influence of Meta-Substituents
The electronic nature of the substituent at the meta position of the aryl ring plays a critical role in modulating the electron density of the entire molecule. This influence is primarily exerted through inductive and resonance effects.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups are strongly electron-withdrawing. They decrease the electron density of the aromatic ring and, by extension, the oxygen atom of the ether linkage. This can impact the reactivity of the propargyl group. For instance, the presence of a nitro group has been shown to influence the regioselectivity of the Claisen rearrangement.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH3) or amino (-NH2) groups increase the electron density of the aryl ring. This can enhance the nucleophilicity of the molecule and influence the reaction pathways it undergoes.
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The Hammett substituent constant, σ, is a valuable tool for correlating reaction rates and equilibrium constants.
Table 1: Hammett σm Values for Common Meta-Substituents
Caption: Influence of meta-substituents on electronic properties.
Reactivity and Mechanistic Considerations: The Claisen Rearrangement
The thermal Claisen rearrangement of aryl propargyl ethers is a powerful transformation that leads to the formation of either benzopyrans or tricyclic adducts. The electronic nature of the meta-substituent can significantly influence the reaction pathway and product distribution.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of these rearrangements. These studies help in understanding the transition state energies and the kinetic versus thermodynamic control of the reaction. For example, in some cases, the Claisen rearrangement can be a reversible process, and the final product distribution is governed by the relative stability of the intermediates.
The presence of an electron-withdrawing group like a nitro group can make the Claisen rearrangement more regioselective. This is attributed to the electronic perturbation of the aromatic ring, which can favor one rearrangement pathway over another.
Reaction Mechanism Diagram:
Caption: A generalized pathway for the Claisen rearrangement.
Conclusion and Future Outlook
The electronic properties of meta-substituted aryl propargyl ethers are a rich area of study with significant implications for synthetic chemistry and drug discovery. The ability to fine-tune the electronic environment of the propargyl ether moiety through judicious choice of meta-substituents provides a powerful handle for controlling reactivity and directing the course of complex chemical transformations.
Future research in this field will likely focus on further unraveling the subtle interplay between substituent effects and reaction outcomes through a combination of experimental and computational approaches. This deeper understanding will undoubtedly pave the way for the rational design of novel synthetic methodologies and the discovery of new bioactive molecules and advanced materials.
References
Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity.
Reactivity Profile of Terminal Alkynes in Aryl Ethers: The Propargyl Scaffold
Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Aryl Propargyl Ethers ( ) Executive Summary: The "Loaded Spring" Scaffold In modern drug discovery, part...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Focus: Aryl Propargyl Ethers (
)
Executive Summary: The "Loaded Spring" Scaffold
In modern drug discovery, particularly within the covalent inhibitor and PROTAC (Proteolysis Targeting Chimera) spaces, the aryl propargyl ether moiety serves as a critical bioconjugation handle and linker. However, this scaffold is not merely a passive structural element. It possesses a divergent reactivity profile governed by the interplay between the electron-rich aryloxy oxygen and the electrophilic/acidic terminal alkyne.
For the medicinal chemist, this scaffold presents a duality:
Utility: It is a prime substrate for "Click" chemistry (CuAAC) and Sonogashira couplings.
Liability: Under thermal or Lewis acidic stress, it undergoes a [3,3]-sigmatropic rearrangement (Claisen) to form 2H-chromenes, potentially degrading the pharmacophore or altering the core scaffold unexpectedly.
This guide dissects these pathways, providing self-validating protocols to control chemoselectivity.
The Electronic and Kinetic Landscape
The reactivity of the terminal alkyne in an aryl ether environment is dictated by the propargylic effect . The oxygen atom at the propargylic position exerts a negative inductive effect (-I) while simultaneously offering lone-pair donation into the transition states of rearrangement reactions.
Divergent Reactivity Map
The following diagram illustrates the four primary vectors of reactivity available to an aryl propargyl ether.
Figure 1: The divergent reactivity pathways of aryl propargyl ethers. Green/Blue represent functionalization (retention of ether); Red/Yellow represent cyclization (scaffold modification).
The Thermal Threat: Claisen Rearrangement[1]
The most overlooked risk in processing aryl propargyl ethers is the Propargyl Claisen Rearrangement . Unlike the allyl variant, this transformation often yields highly reactive allene intermediates that rapidly cyclize.
Mechanism of Chromene Formation
The reaction proceeds via a concerted [3,3]-sigmatropic shift, forming an allenyl cyclohexadienone. Tautomerization restores aromaticity, followed by a 1,5-hydrogen shift and electrocyclic ring closure.
Figure 2: Mechanistic flow of the thermal rearrangement to 2H-chromenes.
Critical Control Parameters
Temperature Threshold: Rearrangement typically initiates >160°C in neutral solvents (e.g., dichlorobenzene).
Solvent Effects: Polar protic solvents (e.g., trifluoroethanol) or Lewis acids (Ag+, Au+) can lower the activation energy barrier significantly, catalyzing the reaction at temperatures as low as 60–80°C.
Substitution: Electron-donating groups (EDGs) on the ring accelerate the rearrangement.
Objective: Functionalize the alkyne terminus without triggering cyclization or ether cleavage.
Rationale: Standard basic conditions can sometimes trigger base-catalyzed isomerization to the internal alkyne or allene. This protocol uses a mild base and controlled temperature to preserve the propargyl ether integrity.
Materials:
Aryl Propargyl Ether (1.0 equiv)
Aryl Iodide (1.1 equiv)
PdCl₂(PPh₃)₂ (2 mol%)
CuI (1 mol%)
Triethylamine (Et₃N) / THF (1:1 ratio)
Step-by-Step Workflow:
Degassing: Charge a dried Schlenk flask with the aryl ether, aryl iodide, and catalysts. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling (Glaser coupling).
Solvent Addition: Add degassed THF and Et₃N via syringe.
Reaction: Stir at room temperature for 4–6 hours.
Checkpoint: Monitor by TLC. If conversion is slow, heat to maximum 50°C. Do not exceed 60°C to avoid incipient Claisen rearrangement.
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄.
Self-Validation:
1H NMR Diagnostic: Look for the disappearance of the triplet at
ppm (alkynyl C-H) and the persistence of the doublet at ppm (OCH₂). If the OCH₂ signal shifts upfield or splits complexly, check for cyclization (chromene formation).
Protocol B: CuAAC "Click" Bioconjugation
Objective: Link the aryl propargyl ether to an azide-tagged biomolecule.[1]
Rationale: Cu(I) is generated in situ to prevent oxidation. Aryl propargyl ethers are superior substrates for CuAAC due to the inductive activation of the alkyne.
Materials:
Aryl Propargyl Ether (1.0 equiv)
Azide-R (1.0 equiv)
CuSO₄·5H₂O (5 mol%)
Sodium Ascorbate (10 mol%)
t-BuOH/H₂O (1:1)
Step-by-Step Workflow:
Dissolution: Dissolve alkyne and azide in t-BuOH/H₂O.
Catalyst Activation: Add CuSO₄ solution followed immediately by freshly prepared Sodium Ascorbate solution. The mixture should turn from light blue to yellow/orange (active Cu(I)).
Incubation: Stir at ambient temperature for 2–12 hours.
Chelation: Upon completion, add EDTA (5 equiv relative to Cu) to chelate copper before extraction. This prevents copper-mediated degradation of the ether during workup.
For researchers intending to synthesize the chromene core (rather than avoid it), Gold(I) catalysis offers a milder alternative to thermal pyrolysis.
Mechanism:
The Au(I) catalyst coordinates to the alkyne (
-activation), triggering nucleophilic attack by the aryl ring (Friedel-Crafts type) followed by protodeauration.
Key Reagents: IPrAuSbF6 or AuCl3 (1-5 mol%) in DCM at Room Temperature.
Advantage: Occurs at RT, preserving thermally sensitive functional groups that would survive the 200°C thermal Claisen route.
Data Summary: Reactivity Comparison
Parameter
Thermal (Claisen)
Sonogashira Coupling
CuAAC (Click)
Gold Catalysis
Primary Outcome
2H-Chromene (Cyclization)
Internal Alkyne (Linear)
1,2,3-Triazole (Linker)
Chromene/Chromanone
Active Species
Thermal Energy / Lewis Acid
Pd(0) / Cu(I) Acetylide
Cu(I) Triazolyl
-Au-Alkyne Complex
Temp Range
>160°C (Neutral) / >60°C (Acid)
20°C – 50°C
20°C – 40°C
20°C – 40°C
Key Risk
Uncontrolled Polymerization
Glaser Homocoupling
Copper Entrapment
Ether Cleavage (rare)
Solvent System
PhCl, NMP, or Neat
THF/Et₃N, DMF
t-BuOH/H₂O
DCM, DCE, Toluene
References
Mechanism of Thermal Rearrangement:
Harfenist, M., & Thom, E. (1972).[2] The Influence of Structure on the Rate of Thermal Rearrangement of Aryl Propargyl Ethers to the Chromenes.Journal of Organic Chemistry.
[Link]
Computational Insight into Claisen Cascades:
Ramirez, M., et al. (2021).[3][4] Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers.Journal of Organic Chemistry.
[Link]
Sonogashira Coupling Reviews:
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.Chemical Reviews.
[Link]
Gold-Catalyzed Hydroarylation:
Yi, N., et al. (2023).[5] Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines (Analogous Ether Mechanism).Journal of Organic Chemistry.
[Link][6]
Click Chemistry Stability:
Worrell, B. T., et al. (2013). Direct Evidence for a Fused 1,2,3-Triazole Intermediate in the CuAAC Reaction.Science.
[Link]
Efficient synthesis protocol for 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
An Application Note for the Efficient Synthesis of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene Introduction: The Strategic Importance of Propargylated Aromatics 1-Methyl-3-(prop-2-yn-1-yloxy)benzene is a valuable chemical inte...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Efficient Synthesis of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
Introduction: The Strategic Importance of Propargylated Aromatics
1-Methyl-3-(prop-2-yn-1-yloxy)benzene is a valuable chemical intermediate featuring a terminal alkyne group. This functional group is a versatile handle for a wide range of chemical transformations, most notably in the realm of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its structural motif is integral to the synthesis of more complex molecules in medicinal chemistry, materials science, and agrochemicals. This document provides a detailed, field-proven protocol for the efficient synthesis of this compound, grounded in the classic Williamson ether synthesis. We will explore the mechanistic rationale, provide a robust step-by-step methodology, and offer insights to ensure a successful and safe execution.
Scientific Rationale: The Williamson Ether Synthesis Pathway
The synthesis of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene is achieved via the Williamson ether synthesis, a reliable and high-yielding method for preparing unsymmetrical ethers.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4]
The core principle involves two key steps:
Deprotonation: The phenolic hydroxyl group of m-cresol is deprotonated by a suitable base to form a potent nucleophile, the sodium or potassium m-cresolate anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃).[5]
Nucleophilic Attack: The generated phenoxide anion attacks the electrophilic carbon of propargyl bromide. This backside attack displaces the bromide leaving group in a concerted step, forming the desired ether linkage.[2]
The choice of a primary alkyl halide (propargyl bromide) is critical to the success of this Sₙ2 reaction, as it minimizes the potential for the competing E2 elimination side reaction, which can be problematic with secondary or tertiary halides.[3][5] A polar aprotic solvent like acetone is employed to solvate the cation of the base, leaving the phenoxide anion relatively free to act as a nucleophile, thereby accelerating the reaction.[6][7]
Workflow for Synthesis and Purification
Caption: Overall workflow from preparation to final product validation.
Critical Safety and Handling Protocols
This synthesis involves hazardous materials that demand strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[8]
m-Cresol: A toxic and corrosive substance. It is harmful if swallowed or absorbed through the skin and causes severe skin burns and eye damage.[9][10] Avoid all direct contact.
Propargyl Bromide: A highly flammable, toxic, and lachrymatory (tear-inducing) liquid.[11][12] It is a dangerous fire risk and can form highly sensitive and explosive metallic compounds with copper, silver, or mercury.[13] Use spark-proof tools and ensure all equipment is properly grounded. Store away from heat and ignition sources.[14][15]
Acetone: A highly flammable solvent. Ensure no open flames or spark sources are present in the laboratory.
Quantitative Data and Reagent Summary
Reagent
Formula
MW ( g/mol )
Equivalents
Amount
Moles (mmol)
m-Cresol
C₇H₈O
108.14
1.0
5.41 g
50.0
Propargyl Bromide (80% in toluene)
C₃H₃Br
118.96
1.2
8.92 g (7.14 g active)
60.0
Potassium Carbonate (K₂CO₃)
K₂CO₃
138.21
2.0
13.82 g
100.0
Acetone
C₃H₆O
58.08
-
250 mL
-
Detailed Experimental Protocol
1. Reaction Setup:
a. To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (13.82 g, 100.0 mmol).
b. Add m-cresol (5.41 g, 50.0 mmol) and 250 mL of anhydrous acetone.
c. Begin vigorous stirring under a gentle flow of nitrogen to create an inert atmosphere.
2. Addition of Propargyl Bromide:
a. Slowly add the propargyl bromide solution (8.92 g of 80% solution in toluene, 60.0 mmol) to the stirring suspension dropwise using a syringe or dropping funnel over 20-30 minutes at room temperature.
b. Expert Insight: A controlled, slow addition is crucial to manage any potential exotherm and prevent side reactions.
3. Reaction Execution and Monitoring:
a. After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle.
b. Maintain the reflux for 4-6 hours.
c. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the m-cresol spot and the appearance of a new, less polar product spot indicates reaction progression.
4. Workup and Isolation:
a. Once the reaction is complete (as determined by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
b. Filter the reaction mixture through a pad of Celite® using a Büchner funnel to remove the insoluble potassium salts (KBr and excess K₂CO₃).
c. Wash the filter cake with a small amount of fresh acetone (2 x 20 mL) to ensure complete recovery of the product.
d. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
5. Purification:
a. The resulting crude oil is purified by flash column chromatography on silica gel.
b. Column Preparation: Use a gradient elution system starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane).
c. Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
d. Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Methyl-3-(prop-2-yn-1-yloxy)benzene as a clear or pale yellow oil.
Trustworthiness through Self-Validation: The protocol's reliability is ensured by in-process monitoring via TLC, which confirms the consumption of starting material before proceeding to the workup. The final purification by column chromatography isolates the target compound from impurities, and its identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR), which serves as the ultimate validation of the synthesis.
Conclusion
This application note details an efficient and robust protocol for the synthesis of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene using the Williamson ether synthesis. By understanding the underlying Sₙ2 mechanism and adhering strictly to the safety and handling procedures for the hazardous reagents involved, researchers can reliably produce this versatile chemical intermediate in good yield. The provided step-by-step guide, coupled with expert insights, empowers scientists in drug development and materials research to confidently execute this valuable synthetic transformation.
References
Carl ROTH. (n.d.). Safety Data Sheet: m-Cresol. [Link]
Penta Chemicals. (2024, November 28). m-Cresol - SAFETY DATA SHEET. [Link]
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, m-cresol, CAS Registry Number 108-39-4. Food and Chemical Toxicology, 149, 112043. [Link]
University of Georgia. (n.d.). Propargyl Bromide Standard Operating Procedure. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6917484, ((Prop-2-yn-1-yloxy)methyl)benzene. [Link]
University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis. [Link]
Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. [Link]
Nag, A. (2018). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12360517, 1-Methyl-2-(prop-2-yn-1-yloxy)benzene. [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-3-propyl- (CAS 1074-43-7). [Link]
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
Batool, T., et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PubMed. [Link]
Application Notes & Protocols: A Deep Dive into the Thermal Claisen Rearrangement of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the thermal Claisen rearrangement of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the thermal Claisen rearrangement of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene. This pericyclic reaction is a powerful tool for carbon-carbon bond formation, transforming readily available aryl propargyl ethers into valuable chromene scaffolds. We will explore the underlying mechanism, including the critical[1][1]-sigmatropic shift and subsequent electrocyclization, discuss the regiochemical outcomes dictated by the meta-methyl substituent, and provide detailed, field-proven protocols for both the synthesis of the starting material and the execution of the thermal rearrangement. The significance of the resulting dimethylchromene products is highlighted by the extensive pharmacological activities associated with the chromene nucleus, a privileged scaffold in modern drug discovery.[2][3]
Part 1: The Mechanistic Landscape
The Claisen rearrangement is a classic, powerful reaction in organic synthesis, categorized as a[1][1]-sigmatropic rearrangement.[4][5] The thermal rearrangement of an aryl propargyl ether, such as 1-Methyl-3-(prop-2-yn-1-yloxy)benzene, follows a fascinating and predictable cascade of pericyclic reactions. Understanding this mechanism is paramount to optimizing reaction conditions and predicting outcomes.
The process is initiated by heat, which provides the activation energy for the concerted[1][1]-sigmatropic shift.[6] This is the rate-determining step of the overall transformation.[7] In this step, the C-O bond of the ether cleaves as a new C-C bond forms between the terminal alkyne carbon (C3 of the propargyl group) and an ortho-carbon of the aromatic ring.[6] This concerted process proceeds through a highly ordered, six-membered cyclic transition state.[4][6]
The initial product of this rearrangement is a non-aromatic allenyl cyclohexadienone intermediate.[8] This highly reactive species immediately undergoes keto-enol tautomerization to regain aromaticity, a powerful thermodynamic driving force. The final step of the cascade is a rapid, thermally allowed 6π-electrocyclization of the ortho-allenyl phenol intermediate, which cyclizes to form the stable 4H-chromene ring system.[8]
For the specific case of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene, the rearrangement is not regiospecific. The initial[1][1]-sigmatropic shift can occur at either of the two ortho positions relative to the propargyloxy group (C2 or C6). This leads to the formation of two distinct regioisomeric products: 2,8-dimethyl-4H-chromene and 2,6-dimethyl-4H-chromene .[9]
Gold-catalyzed cyclization of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene to chromenes
Executive Summary This application note details the protocol for the regioselective synthesis of substituted 2H-chromenes from aryl propargyl ethers using cationic Gold(I) catalysis. The transformation utilizes a cascade...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the regioselective synthesis of substituted 2H-chromenes from aryl propargyl ethers using cationic Gold(I) catalysis. The transformation utilizes a cascade sequence involving a gold-catalyzed Claisen rearrangement followed by a 6-endo-dig cyclization. Specifically, we address the regiochemical outcome when using meta-substituted substrates such as 1-Methyl-3-(prop-2-yn-1-yloxy)benzene , providing researchers with the mechanistic insight required to predict and control product distribution (7-methyl- vs. 5-methyl-2H-chromene).
Scientific Foundation & Mechanism
The Mechanistic Cascade
The conversion of aryl propargyl ethers to chromenes is not a simple direct hydroarylation. It proceeds through a distinct two-stage cascade:[1][2]
Au(I)-Catalyzed Claisen Rearrangement: The gold catalyst activates the alkyne, triggering a [3,3]-sigmatropic rearrangement. This forms an unstable allenyl ketone intermediate (which rapidly tautomerizes to an allenyl phenol).
Intramolecular Hydroalkoxylation: The pendant phenolic hydroxyl group attacks the gold-activated allene (typically via a 6-endo-dig or 6-endo-trig pathway), closing the pyran ring to form the 2H-chromene.
Regioselectivity Challenge: The "Meta" Effect
For the specific substrate 1-Methyl-3-(prop-2-yn-1-yloxy)benzene , the ether linkage is at position 3 relative to the methyl group at position 1. The Claisen rearrangement can theoretically occur at two ortho positions relative to the oxygen:
Path A (C4 Rearrangement): Occurs at the carbon para to the methyl group. This position is sterically unhindered.
Path B (C2 Rearrangement): Occurs at the carbon between the methyl and the oxygen. This position is sterically crowded (the "buttressing effect").
Theoretical Outcome:
Due to steric hindrance at C2, Path A is kinetically favored , leading to 7-methyl-2H-chromene as the major product. Path B yields the minor isomer, 5-methyl-2H-chromene .
Pathway Visualization
Figure 1: Mechanistic bifurcation showing the steric control favoring the 7-methyl isomer.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
1-Methyl-3-(prop-2-yn-1-yloxy)benzene
Substrate
1.0
Purity >98% essential.
IPrAuCl
Pre-catalyst
0.02 (2 mol%)
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride. High activity.
AgOTf
Activator
0.02 (2 mol%)
Silver triflate. Hygroscopic; weigh in glovebox or quickly in air.
1,2-Dichloroethane (DCE)
Solvent
-
Anhydrous (0.1 M concentration).
Saturated NaHCO₃
Quench
-
For workup.
Alternative Catalyst:[JohnPhosAu(MeCN)]SbF6 (2-5 mol%) can be used as a single-component catalyst if silver handling is undesirable.
Step-by-Step Procedure
Step 1: Catalyst Activation (In Situ)
In a flame-dried reaction vial equipped with a magnetic stir bar, add IPrAuCl (2 mol%) and AgOTf (2 mol%).
Add anhydrous DCE (half of the total volume) under an Argon or Nitrogen atmosphere.
Stir at room temperature for 5–10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic gold species [IPrAu]+[OTf]-.
Step 2: Substrate Addition
Dissolve 1-Methyl-3-(prop-2-yn-1-yloxy)benzene (1.0 equiv) in the remaining DCE.
Add the substrate solution dropwise to the catalyst mixture.
Seal the vial and stir.
Step 3: Reaction Monitoring
Temperature: Start at Room Temperature (23°C) .
Time: Monitor by TLC every 30 minutes. Most reactions complete within 1–4 hours .
Optimization: If conversion is slow (>6h), heat the mixture to 50°C .
TLC Visualization: The starting material is an ether (UV active). The product (chromene) is also UV active but often stains differently (e.g., distinct color with Vanillin or Anisaldehyde stain due to the electron-rich double bond).
Step 4: Workup & Purification
Filter the reaction mixture through a short pad of Celite or silica gel to remove gold/silver residues. Rinse with DCM.
Concentrate the filtrate under reduced pressure.
Purification: Perform Flash Column Chromatography using Hexanes/Ethyl Acetate (gradient 100:0 to 95:5).
Note: Chromenes can be acid-sensitive. Use neutral silica or add 1% Et3N to the eluent if degradation is observed on the column.
Data Interpretation & Validation
NMR Diagnostics
Distinguishing the regioisomers (7-Methyl vs 5-Methyl) is critical. Use 1H NMR coupling patterns:
7-Methyl-2H-chromene (Major):
Aromatic Region: Look for a specific coupling pattern of the protons at C5, C6, and C8.
H5 (d) and H6 (dd) will show ortho-coupling (~8 Hz). H8 (s or d, ~1-2 Hz) will show meta-coupling to H6.
Key Feature: An "isolated" proton signal (H8) appearing as a singlet/broad singlet due to weak meta-coupling, flanked by two ortho-coupled protons.
5-Methyl-2H-chromene (Minor):
Aromatic Region: The protons are at C6, C7, C8.
This forms a continuous spin system (H6-H7-H8) appearing as a triplet (t) and two doublets (d) or a multiplet block, depending on shifts.
Key Feature: Lack of an isolated singlet in the aromatic region (unless accidental overlap occurs).
Yield Expectations
Isolated Yield: 75–90%
Regioselectivity (7-Me : 5-Me): Typically >10:1 favoring the 7-methyl isomer due to the steric bulk of the methyl group blocking the C2 position.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning or wet solvent.
Ensure DCE is anhydrous. Alkynes can coordinate to water; however, Au(I) is generally water-tolerant. Check AgOTf quality (should be white, not grey/black).
Complex Mixture
Polymerization of chromene.
Chromenes are sensitive to strong acids. Avoid extended reaction times. Filter through basic alumina or add Et3N during chromatography.
Poor Regioselectivity
High Temperature.
Run the reaction at room temperature or 0°C. Higher temperatures can overcome steric barriers, increasing the amount of the minor isomer.
References
Sherry, B. D., & Toste, F. D. (2004).[3] Gold(I)-Catalyzed Propargyl Claisen Rearrangement.[3] Journal of the American Chemical Society, 126(49), 15978–15979.[3] Link
Hashmi, A. S. K., et al. (2012).[4] Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols.[4] The Journal of Organic Chemistry, 77(18), 7761–7767. Link
Cervi, A., et al. (2021). Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates... as a Route to Selectively Functionalized Coumarins and 2H-Chromenes. The Journal of Organic Chemistry, 86(1), 178–198. Link
Gagosz, F. (2013). Synthesis of Functionalized Chromenes and Benzofurans from Aryloxy Propargyl Malonates. Israel Journal of Chemistry, 53(11-12), 915-922. Link
Application Note & Protocol: Synthesis of Benzofuran Derivatives from m-Tolyl Propargyl Ether
Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Benzofuran Scaffold and Aryl Propargyl Ether Cyclization The benzofuran moiety is a privileged heterocyclic sca...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzofuran Scaffold and Aryl Propargyl Ether Cyclization
The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] This has made the development of efficient synthetic routes to substituted benzofurans a significant focus in medicinal chemistry and drug discovery.[1][3]
One powerful strategy for constructing the benzofuran ring system involves the cyclization of aryl propargyl ethers. This approach offers a convergent and atom-economical pathway to diverse benzofuran derivatives. This application note provides a detailed examination of the synthesis of benzofuran derivatives from m-tolyl propargyl ether, with a focus on a gold(I)-catalyzed tandem Claisen rearrangement and intramolecular hydroarylation/cyclization. We will delve into the mechanistic underpinnings of this transformation and provide a robust, validated protocol for its execution in a research setting.
Mechanistic Insights: A Tale of Rearrangement and Cyclization
The transformation of m-tolyl propargyl ether to the corresponding benzofuran derivative is a fascinating cascade of reactions, typically catalyzed by a soft π-Lewis acid such as a gold(I) complex.[4] The generally accepted mechanism involves several key steps:
Coordination of the Catalyst: The cationic gold(I) catalyst coordinates to the alkyne moiety of the propargyl ether, activating it for nucleophilic attack.[4][5]
Claisen Rearrangement: This is followed by a[6][6]-sigmatropic rearrangement, known as a Claisen rearrangement, to form an allene intermediate.[7]
Intramolecular Hydroarylation/Cyclization: The electron-rich aromatic ring then attacks the activated allene in an intramolecular fashion. This can proceed through different pathways, such as a 6-endo-dig or a 5-exo-dig cyclization, to form the dihydrobenzofuran ring system.[8][9]
Aromatization: The final step involves aromatization to yield the stable benzofuran product.
The regioselectivity of the cyclization (i.e., which ortho position of the tolyl group attacks the allene) is a critical aspect of this synthesis. In the case of m-tolyl propargyl ether, the reaction can potentially lead to two isomeric benzofuran products. The electronic and steric effects of the methyl group on the aromatic ring play a crucial role in directing the cyclization.[7]
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanistic pathway for the gold(I)-catalyzed cyclization of m-tolyl propargyl ether.
Caption: Proposed mechanism for the gold(I)-catalyzed synthesis of benzofuran from m-tolyl propargyl ether.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed procedure for the synthesis of the target benzofuran derivative.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
m-Cresol
Reagent
Sigma-Aldrich
Propargyl bromide
80% in toluene
Sigma-Aldrich
Handle in a fume hood
Potassium carbonate
Anhydrous
Fisher Scientific
Acetone
Anhydrous
Acros Organics
Gold(I) chloride
99.9%
Strem Chemicals
Silver triflate
99%
Oakwood Chemical
Light sensitive
Dichloromethane
Anhydrous
EMD Millipore
Diethyl ether
Anhydrous
J.T. Baker
Hexanes
HPLC Grade
VWR
Ethyl acetate
HPLC Grade
VWR
Magnesium sulfate
Anhydrous
BeanTown Chemical
Celite®
Filter aid
Synthesis of m-Tolyl Propargyl Ether (Starting Material)
To a stirred solution of m-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
Slowly add propargyl bromide (1.1 eq) to the reaction mixture at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in diethyl ether and wash with 1M sodium hydroxide solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the crude m-tolyl propargyl ether, which can be purified by column chromatography.
Gold(I)-Catalyzed Cyclization to Benzofuran Derivative
In a flame-dried Schlenk flask under an argon atmosphere, dissolve gold(I) chloride (0.05 eq) and silver triflate (0.05 eq) in anhydrous dichloromethane. Stir the mixture in the dark for 30 minutes.
Add a solution of m-tolyl propargyl ether (1.0 eq) in anhydrous dichloromethane to the catalyst mixture.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental procedure.
Caption: Workflow for the synthesis of benzofuran derivatives from m-tolyl propargyl ether.
Data Summary and Characterization
The successful synthesis of the benzofuran derivative should be confirmed by standard analytical techniques.
Analytical Technique
Expected Observations
¹H NMR
Appearance of aromatic and aliphatic protons consistent with the benzofuran structure. Disappearance of the acetylenic proton from the starting material.
¹³C NMR
Presence of quaternary carbons of the furan ring and disappearance of the alkyne carbons.
Mass Spectrometry
Molecular ion peak corresponding to the calculated mass of the benzofuran product.
FT-IR
Disappearance of the characteristic alkyne C-H and C≡C stretching frequencies.
Yields for the gold-catalyzed cyclization are typically in the good to excellent range, depending on the specific substrate and reaction conditions.
Troubleshooting and Key Considerations
Catalyst Activity: The gold(I) catalyst is sensitive to air and moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere.
Reaction Monitoring: The reaction progress should be carefully monitored by TLC to avoid the formation of side products due to prolonged reaction times.
Purification: The polarity of the eluent for column chromatography should be optimized to ensure good separation of the product from any unreacted starting material and potential isomers.
Safety: Propargyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.
Conclusion
The synthesis of benzofuran derivatives from m-tolyl propargyl ether via a gold(I)-catalyzed tandem reaction is a highly efficient and versatile method. This application note provides a comprehensive guide, from the underlying mechanism to a detailed experimental protocol, to aid researchers in the successful application of this methodology. The ability to construct the valuable benzofuran scaffold from readily available starting materials underscores the importance of this transformation in the field of synthetic organic and medicinal chemistry.
References
A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes. Catalysis Science & Technology. Available at: [Link]
Gold(I) catalysed cycloaddition reactions of propargyl substrates. NTNU Open. Available at: [Link]
Synthesis of Indenes by Tandem Gold(I)-Catalyzed Claisen Rearrangement/Hydroarylation Reaction of Propargyl Vinyl Ethers. The Journal of Organic Chemistry. Available at: [Link]
Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations. Frontiers in Chemistry. Available at: [Link]
Enantioselective Gold(I)-Catalyzed Hydrative Cyclizations of N-Propargyl-ynamides into 3,6-Dihydropyridinones. Organic Letters. Available at: [Link]
A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry. Available at: [Link]
Synthesis of Indenes by Tandem Gold(I)-Catalyzed Claisen Rearrangement/Hydroarylation Reaction of Propargyl Vinyl Ethers. The Journal of Organic Chemistry. Available at: [Link]
Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement. Angewandte Chemie International Edition. Available at: [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
Preparation of benzofuran derivatives. Google Patents.
Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. The Journal of Organic Chemistry. Available at: [Link]
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Palladium catalyzed direct 3-arylation of benzofurans using low catalyst loadings. The Journal of Organic Chemistry. Available at: [Link]
Synthesis of benzofuran derivatives. ResearchGate. Available at: [Link]
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules. Available at: [Link]
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. Available at: [Link]
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Chemistry – A European Journal. Available at: [Link]
Iridium(III)-Catalyzed Tandem Claisen Rearrangement—Intramolecular Hydroaryloxylation of Aryl Allyl Ethers to Form Dihydrobenzofurans. ResearchGate. Available at: [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]
Methods for the synthesis of benzofuran derivatives (review). Scilit. Available at: [Link]
Intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium: the mechanism of the reaction and identifying the catalytic species. Organic & Biomolecular Chemistry. Available at: [Link]
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. Available at: [Link]
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research. Available at: [Link]
Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry. Available at: [Link]
Synthesis of new derivatives of 2,3-dihydro-7-benzo[b]furanol with potential pharmacological activity. Acta Poloniae Pharmaceutica. Available at: [Link]
Ir-Catalyzed Enantioconvergent Synthesis of Protected Allenylic Amines, Synthesis of Methylated δ-Viniferin Derivatives, and Synthetic Studies Towards 1-Deacetylcaesalmin C. ETH Zurich Research Collection. Available at: [Link]
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications. Available at: [Link]
Synthesis of 2-methyl-2,3-dihydrobenzofuran. ResearchGate. Available at: [Link]
Preventing polymerization of terminal alkynes during synthesis
Current Status: Operational | Topic: Terminal Alkyne Stabilization Role: Senior Application Scientist Module 1: Diagnostic Triage Use this section to identify the specific nature of your failure mode. Q: My reaction mixt...
Use this section to identify the specific nature of your failure mode.
Q: My reaction mixture turned into a black, viscous tar. Is this polymerization?A: Likely, but "polymerization" is a catch-all term here.
Scenario A (Metal Catalysis): If this occurred during a Sonogashira or Click reaction, you likely triggered Glaser Homocoupling followed by oligomerization. The "tar" is a mix of conjugated polyynes and copper-acetylide species.
Scenario B (Distillation/Storage): If this happened during heating or storage of a neat alkyne, it is Radical Polymerization .
Root Cause:[1][2][3] Thermal initiation of radicals without sufficient inhibitor (BHT/Hydroquinone).
Q: I see a precipitate forming in my "homogeneous" catalyst system.A: This is often an insoluble Copper(I) Acetylide polymer.
Diagnostic: Does the precipitate explode or snap when dried? (Warning: Do not test this intentionally on a large scale). Copper acetylides are shock-sensitive explosives.
Immediate Action: Quench with wet solvent; do not scrape dry solids.
Module 2: Metal-Catalyzed Systems (Sonogashira & Click)
The Core Problem: The Glaser Competition
In Cross-Coupling (Sonogashira) and CuAAC (Click) reactions, the terminal alkyne (
) is meant to react with an electrophile (halide or azide). However, in the presence of and Cu, the alkyne prefers to react with itself, forming diynes ().
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Yield + Dimer Formation
Oxygen ingress
Protocol 1: Execute Freeze-Pump-Thaw cycling. Protocol 2: Switch to continuous inert gas sparging.
Reaction Stalls / Turns Green
Oxidation of Cu(I) to Cu(II)
Add a reducing agent (Sodium Ascorbate) or increase ligand loading (e.g., TBTA for Click).
Black Tar in Sonogashira
"Copper Effect"
Switch to Copper-Free Sonogashira: Use slightly higher Pd loading (2-5%) and an amine base (Piperidine/Pyrrolidine) to drive the reaction without Cu.
Visualizing the Pathway
The following diagram illustrates the competition between the desired cross-coupling and the unwanted homocoupling/polymerization.
Caption: Mechanistic divergence: Oxygen contamination diverts the reactive Copper-Acetylide intermediate toward Glaser dimerization and subsequent polymerization (Red Path) rather than the desired synthesis (Green Path).[1]
Terminal alkynes are thermodynamically unstable. Without inhibitors, they undergo radical polymerization, especially during distillation.
Standard Inhibitors:
BHT (Butylated hydroxytoluene): 0.1 – 1.0% w/w. Best for general storage.
Hydroquinone (HQ): Requires
to function effectively (forms a stabilizing semiquinone radical).
Copper Stabilizers: For bulk industrial storage, copper metal turnings are sometimes used, but avoid this in research due to acetylide explosion risks.
Protocol: Safe Distillation of Labile Alkynes
Use this when purifying alkynes that have turned yellow/brown.
Pre-Treatment: Wash the crude alkyne with dilute HCl (to remove trace metals) and then brine. Dry over
.
Inhibitor Doping: Add BHT (500 ppm) directly to the distillation pot.
Why? As the alkyne distills over, the pot residue concentrates radical impurities. BHT sacrifices itself to quench these radicals.
Vacuum Control: Never distill terminal alkynes at atmospheric pressure.
Target boiling point: < 60°C . Use high vacuum.
Warning: If the bath temp exceeds 100°C, stop. The risk of thermal decomposition outweighs the benefit of purification.
Collection: If storing for >1 month, add a single crystal of BHT to the receiving flask.
Module 4: Experimental Protocols
Protocol: The "Freeze-Pump-Thaw" Degassing Cycle
Mandatory for Sonogashira/Click reactions to prevent Glaser coupling.
Seal: Place reagents and solvent in a Schlenk flask or heavy-wall ampoule. Add a stir bar. Seal tight.
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is completely solid.
Pump: Open the flask to high vacuum (manifold). Pump for 5–10 minutes.
Mechanism:[1][2][5][6][7][8][9] Air trapped in the headspace is removed. Air dissolved in the solid solvent cannot escape yet.
Thaw: Close the flask to vacuum. Remove from
and thaw in a warm water bath.
Mechanism:[1][2][5][6][7][8][9] As the solvent melts, dissolved gases (
) bubble out into the headspace.
Repeat: Cycle steps 2–4 at least three times .
Backfill: After the final pump, backfill with Argon or Nitrogen.[4]
Decision Tree: Troubleshooting Polymerization
Caption: Diagnostic flow for identifying the root cause of alkyne degradation.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[10] Chemical Reviews, 107(3), 874–922.
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][3][7][9][11] Chemical Reviews, 108(8), 2952–3015.
Eastman Chemical Company. (2020). Hydroquinone and Derivatives as Polymerization Inhibitors. Technical Bulletin.
Sigma-Aldrich. (n.d.). Inhibitor Removers and Prepacked Columns. Technical Guide.
Technical Support Center: Synthesis of Meta-Substituted Propargyl Ethers
Welcome to the technical support center for the synthesis of meta-substituted propargyl ethers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of meta-substituted propargyl ethers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging etherification. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our approach is to not only provide solutions but to also explain the underlying chemical principles to empower you to optimize your synthetic strategies.
Introduction: The Challenge of Steric Hindrance
The synthesis of ethers, a cornerstone of organic chemistry, often encounters a significant hurdle: steric hindrance. This phenomenon arises when bulky groups of atoms on one or both reacting molecules physically obstruct the reaction pathway.[1][2] In the context of synthesizing meta-substituted propargyl ethers, the steric bulk of the meta-substituent on the aromatic ring can severely impede the approach of the propargylating agent to the phenolic oxygen. This often leads to low yields, slow reaction rates, or complete reaction failure.[1][3] Traditional methods like the Williamson ether synthesis, while effective for simple ethers, frequently struggle with sterically demanding substrates, often favoring undesirable elimination side reactions.[4][5][6]
This guide will explore strategies to overcome these steric barriers, focusing on reaction optimization, alternative catalytic systems, and troubleshooting common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis of a meta-substituted propargyl ether is giving very low to no yield. What are the likely causes?
A1: Low or no yield in the Williamson synthesis of sterically hindered ethers is a common issue.[7] The primary culprits are typically:
Steric Hindrance: The bulky meta-substituent is likely preventing the alkoxide from effectively attacking the propargyl halide. The Williamson reaction proceeds via an SN2 mechanism, which is highly sensitive to steric bulk around the reaction center.[6][8]
Elimination Side Reactions: With a sterically hindered alkoxide, the propargyl halide may undergo E2 elimination, especially if there are accessible protons on the carbon adjacent to the leaving group.[6][7] This is more pronounced at higher temperatures.
Poor Nucleophilicity of the Phenoxide: The electron-withdrawing or -donating nature of the meta-substituent can influence the nucleophilicity of the resulting phenoxide.
Inadequate Base: The base used to deprotonate the phenol may not be strong enough to generate a sufficient concentration of the phenoxide nucleophile.
Solvent Effects: Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[7]
Q2: What are the first troubleshooting steps I should take to improve my low-yielding Williamson ether synthesis?
A2: Before abandoning the Williamson ether synthesis, several optimization strategies can be employed:
Choice of Propargylating Agent: Ensure you are using a propargyl halide with a good leaving group (I > Br > Cl).[8]
Base Selection: Use a strong, non-nucleophilic base to ensure complete deprotonation of the phenol without competing in the substitution reaction. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices.
Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents do not solvate the nucleophile as strongly, thus enhancing its reactivity.[7]
Temperature Control: While higher temperatures can increase reaction rates, they also favor elimination.[7] Try running the reaction at a lower temperature for a longer duration.
Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide from a solid or aqueous phase to the organic phase where the propargyl halide is, thereby increasing the reaction rate.[9][10][11]
Q3: Are there alternative methods to the Williamson ether synthesis for preparing sterically hindered meta-substituted propargyl ethers?
A3: Yes, when the Williamson synthesis fails, several other methods can be effective:
Reductive Etherification: A modern approach involves the reductive etherification of a carbonyl compound with an alcohol. For instance, a method utilizing dimethyl chlorosilane (CDMS) and catalytic Schreiner thiourea has shown great success in synthesizing sterically hindered ethers under mild conditions.[4][12] This metal-free method has a broad substrate scope and excellent functional group tolerance.[4][12]
Transition-Metal Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling, can be adapted for C-O bond formation.[13][14][15] These methods can sometimes tolerate more steric bulk than traditional SN2 reactions.
Lewis Acid Catalysis: Lewis acids like BF3·Et2O or FeCl3 can activate propargylic alcohols, facilitating their reaction with phenols.[5] This approach can be effective for generating the desired ethers.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of meta-substituted propargyl ethers.
Problem 1: Low or No Product Formation
Possible Cause
Troubleshooting Suggestion
Rationale
Insufficient Deprotonation
Use a stronger base (e.g., NaH, KH). Ensure anhydrous conditions as water will quench the base.
A sufficient concentration of the phenoxide nucleophile is essential for the reaction to proceed.
Poor Nucleophile Reactivity
Switch to a polar aprotic solvent (e.g., DMF, DMSO).[7]
Polar aprotic solvents enhance the reactivity of the nucleophile by not solvating it as strongly as protic solvents.
Steric Hindrance
Consider alternative synthetic routes like reductive etherification or transition-metal catalysis.[4][12]
When SN2 is disfavored due to steric bulk, alternative mechanisms that are less sensitive to steric hindrance are necessary.
Poor Leaving Group
Use a propargylating agent with a better leaving group (e.g., propargyl iodide or tosylate instead of chloride).[16]
A better leaving group will lower the activation energy of the SN2 reaction.
Reaction Not at Equilibrium
Increase reaction time and/or moderately increase temperature while monitoring for side products.
Some reactions, especially with hindered substrates, require longer times to reach completion.
Problem 2: Formation of Elimination Byproducts (e.g., Allenes)
Elimination reactions (E2) have a higher activation energy than substitution reactions (SN2) and are therefore more favored at higher temperatures.[6]
Sterically Hindered Base
If using a very bulky base (e.g., LDA), it may preferentially act as a base for elimination rather than facilitating substitution. Consider a less hindered strong base like NaH.
The base's primary role is deprotonation of the phenol. A bulky base may also deprotonate the propargyl halide, leading to elimination.
Substrate Structure
This is an inherent challenge with secondary and tertiary propargylic systems, though less common with primary propargyl halides. If applicable, redesign the synthesis to use a less hindered electrophile.
The structure of the electrophile plays a key role in the SN2 vs. E2 competition.
Problem 3: Reaction Mixture Turns Dark or Forms Tar
Possible Cause
Troubleshooting Suggestion
Rationale
Decomposition of Reagents or Products
Lower the reaction temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
High temperatures can lead to decomposition, especially with sensitive functional groups.
Polymerization of Propargyl Moiety
Use a lower concentration of reactants. Add the propargylating agent slowly to the reaction mixture.
The terminal alkyne of the propargyl group can be prone to polymerization under certain conditions, especially at high concentrations and temperatures.
Strongly Acidic or Basic Conditions
If using a Lewis acid or a very strong base, consider milder alternatives or buffer the reaction if possible.
Harsh conditions can promote unwanted side reactions and decomposition pathways.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with Phase-Transfer Catalysis
To a stirred solution of the meta-substituted phenol (1.0 eq.) in a suitable organic solvent (e.g., toluene or dichloromethane) add a strong base (e.g., solid NaOH or K2CO3, 2-3 eq.).
Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq.).
Add the propargyl halide (1.1-1.5 eq.) to the mixture.
Stir the reaction vigorously at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Catalyzed Propargylation of Phenols
Dissolve the meta-substituted phenol (1.0 eq.) and propargyl alcohol (1.2 eq.) in an anhydrous, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).
Cool the mixture to 0 °C under an inert atmosphere.
Slowly add a Lewis acid catalyst (e.g., BF3·Et2O or FeCl3, 0.1-0.3 eq.).[5]
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Quench the reaction carefully with a saturated aqueous solution of NaHCO3.
Separate the layers and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
Spectroscopic Validation of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene Purity
Executive Summary This guide evaluates the spectroscopic validation of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene (also known as m-tolyl propargyl ether). As a critical intermediate in "click" chemistry and heterocyclic synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the spectroscopic validation of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene (also known as m-tolyl propargyl ether). As a critical intermediate in "click" chemistry and heterocyclic synthesis, the purity of this ether is often overestimated by standard chromatographic methods due to its thermal reactivity.
The Verdict:
Primary Validation Method:qNMR (Quantitative NMR) is the superior technique for absolute purity determination. It eliminates the need for reference standards and circumvents the thermal instability issues inherent to gas chromatography.
Secondary Profiling:HPLC-UV is recommended for trace impurity profiling (specifically unreacted m-cresol).
Cautionary Note:GC-MS should be used only for residual solvent analysis. The propargyl ether moiety is susceptible to [3,3]-sigmatropic rearrangement (Claisen rearrangement) at GC inlet temperatures, leading to false "impurity" peaks that are actually thermal degradation products of the analyte.
Molecular Profile & Analytical Challenges
Subject: 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
Structure: An aromatic ether combining a toluene core with a terminal alkyne tail.
Feature
Specification
Analytical Implication
Molecular Weight
146.19 g/mol
Suitable for GC and LC.
Boiling Point
~220°C (Predicted)
High enough to require high GC inlet temps (>250°C).
Key Functionality
Terminal Alkyne ()
Diagnostic NMR triplet (~2.5 ppm).
Reactivity Risk
Claisen Rearrangement
At temperatures >180°C, aryl propargyl ethers rearrange to form chromenes or benzofurans.
Comparative Analysis: qNMR vs. HPLC vs. GC[1]
The following table contrasts the performance of standard analytical techniques for this specific molecule.
Parameter
qNMR (Recommended)
HPLC-UV
GC-MS
Purity Type
Absolute (Weight %)
Relative (Area %)
Relative (Area %)
Reference Standard
Not Required (Uses Internal Standard)
Required for quantification
Required for quantification
Thermal Risk
None (Ambient temp)
None (Ambient/Column temp)
High (Inlet decomposition)
Precision
< 1.0% uncertainty
0.5 - 2.0%
2.0 - 5.0%
Blind Spots
Inorganic salts (unless specialized probe)
Non-UV active impurities
Non-volatiles
Major Flaw
Lower sensitivity (LOD ~0.1%)
Response factor variation
False positives due to rearrangement
The "Thermal Trap": Why GC-MS Fails
In a standard GC-MS workflow, the injector port is maintained at 250–280°C to volatilize the sample. For 1-Methyl-3-(prop-2-yn-1-yloxy)benzene, this energy input is sufficient to trigger a Claisen rearrangement .
Observation: You inject a pure sample (99%).
Result: The chromatogram shows a main peak (90%) and a secondary peak (10%) with the exact same mass (
146).
Interpretation: The analyst incorrectly flags the sample as impure. In reality, the "impurity" was synthesized inside the GC inlet.
Detailed Protocol: Absolute Purity via qNMR
This protocol uses 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard (IS). TMB is chosen because its non-hygroscopic nature ensures accurate weighing, and its singlet signals do not overlap with the analyte's diagnostic peaks.
C. Acquisition Parameters (Critical for Quantification)
Standard 1H NMR parameters are insufficient for qNMR. You must ensure full relaxation of nuclei.
Pulse Angle: 90° (maximize signal).
Relaxation Delay (
):60 seconds . (Calculated as . The alkyne proton has a long longitudinal relaxation time, typically 8-10s).
Spectral Width: -2 to 14 ppm.
Scans (NS): 16 or 32 (sufficient for S/N > 200:1).
Temperature: 298 K.
D. Signal Integration Strategy
Assign the following signals. Ensure the baseline is flat before integrating.
Compound
Proton Assignment
Chem Shift ()
Multiplicity
Integral Label
Analyte
Propargyl
4.66 ppm
Doublet ( Hz)
Analyte
Alkyne
2.50 ppm
Triplet
(Confirmation only)
IS (TMB)
Aromatic
6.08 ppm
Singlet
Note: Do not use the analyte's aromatic region (6.8-7.2 ppm) for quantification as it may overlap with residual solvent or starting material (m-cresol).
= Molecular Weight (Analyte = 146.19; IS = 168.19)
= Mass weighed
= Purity of Internal Standard (as a decimal, e.g., 0.999)
Visualizations
Diagram 1: Analytical Decision Workflow
This flowchart illustrates the logic for selecting the correct method based on the physicochemical properties of the ether.
Caption: Analytical workflow prioritizing qNMR for assay due to thermal instability risks in GC.
Diagram 2: qNMR Signal Logic
This diagram visualizes the spectral separation required for successful qNMR using 1,3,5-Trimethoxybenzene.
Caption: Spectral assignment strategy ensuring no overlap between the diagnostic Propargyl CH2 and the Internal Standard.
References
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).
Pauli, G. F., et al. (2012).[3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772-2780.
Majumdar, K. C., et al. (2012). "The Claisen Rearrangement of Aryl Propargyl Ethers." Chemical Reviews, 112, 2375-2450. (Validates thermal instability claim).
Thermal vs. Gold(I)-Catalyzed Rearrangement of Propargyl Vinyl Ethers
Executive Summary: From Force to Finesse The rearrangement of propargyl vinyl ethers (PVEs) to allenyl carbonyls—historically known as the Saucy-Marbet rearrangement —is a cornerstone transformation in the synthesis of p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: From Force to Finesse
The rearrangement of propargyl vinyl ethers (PVEs) to allenyl carbonyls—historically known as the Saucy-Marbet rearrangement —is a cornerstone transformation in the synthesis of polyfunctionalized allenes, furans, and chromenes.
For decades, this transformation relied on thermal activation , utilizing the concerted [3,3]-sigmatropic shift inherent to Claisen systems. While atom-economical, the thermal approach is plagued by high energy barriers (
C), poor stereocontrol, and substrate decomposition.
The advent of homogeneous Gold(I) catalysis has revolutionized this domain. By acting as a soft
-Lewis acid, cationic Au(I) lowers the activation energy significantly, allowing the reaction to proceed at room temperature with exceptional chirality transfer.
This guide objectively compares these two methodologies, providing decision-making frameworks for researchers in drug discovery and complex natural product synthesis.
Mechanistic Divergence
To optimize reaction outcomes, one must understand the fundamental difference in how the energy barrier is traversed.
Thermal Pathway: The Concerted Chair
The thermal rearrangement follows the Woodward-Hoffmann rules for a pericyclic [3,3]-sigmatropic rearrangement. It proceeds through a highly ordered, chair-like transition state.
Constraint: The high activation energy (
) requires temperatures often exceeding 140°C.
Stereochemistry: Chirality transfer is dictated by the chair geometry but is often eroded by competing radical pathways or racemization at high heat.
Catalytic Pathway:
-Acid Activation
Cationic Gold(I) complexes (e.g., [Ph3PAu]+) coordinate to the alkyne, rendering it highly electrophilic. The mechanism diverges from the concerted path, often proceeding via a 6-endo-dig cyclization followed by a Grob-type fragmentation (or a pseudo-concerted rearrangement stabilized by the metal).
Advantage: The catalyst stabilizes the charge buildup, lowering
to allow reaction at 25°C.
Stereochemistry: The tight ion-pair/metal-complex nature preserves center-to-axis chirality with
fidelity.
Visualization: Mechanistic Comparison
Figure 1: Mechanistic bifurcation between thermal concerted rearrangement and gold-catalyzed ionization/cyclization.
Performance Comparison Matrix
The following data summarizes typical performance metrics derived from comparative studies (e.g., Toste, JACS 2004; Gagosz, Org. Lett. 2005).
Feature
Thermal (Saucy-Marbet)
Gold(I) Catalysis
Scientific Verdict
Temperature
110°C – 180°C
20°C – 60°C
Gold Wins: Critical for thermally labile substrates.
Time
12 – 48 Hours
10 Min – 4 Hours
Gold Wins: High throughput compatible.
Yield
40% – 75% (Variable)
85% – 98% (Consistent)
Gold Wins: Cleaner reaction profile.
Chirality Transfer
Moderate (Erosion possible)
Excellent (Center-to-Axis)
Gold Wins: Essential for asymmetric synthesis.
Substrate Scope
Limited (Steric sensitivity)
Broad (Tolerates ethers)
Gold Wins: Activates hindered alkynes.
Scalability
High (No catalyst cost)
Moderate (Catalyst cost)
Thermal Wins: Preferred for commodity chemicals.
Tandem Potential
Low (Polymerization risk)
High (Hydroarylation/Nazarov)
Gold Wins: Enables cascade complexity.
Experimental Protocols
Method A: Thermal Rearrangement (The Classical Approach)
Best for: Simple substrates, robust molecules, cost-sensitive bulk synthesis.
Reagents:
Substrate: Propargyl vinyl ether (1.0 equiv)
Solvent: o-Xylene or Decalin (High boiling point required)
Preparation: Dissolve the propargyl vinyl ether in degassed
-xylene (0.5 M concentration). Add 10 mol% BHT to inhibit radical polymerization.
Activation: Transfer the solution to a heavy-walled pressure tube (sealed tube).
Reaction: Heat the vessel to 140°C in an oil bath behind a blast shield.
Monitoring: Monitor via GC-MS or TLC every 4 hours. Reaction is complete when the starting material peak vanishes (typically 24h).
Workup: Cool to room temperature. Remove solvent via rotary evaporation under high vacuum.
Purification: Flash chromatography on neutral alumina (Silica can cause isomerization of the allene).
Method B: Gold(I)-Catalyzed Rearrangement (The Modern Standard)
Best for: Complex intermediates, chiral synthesis, tandem cyclizations.
Reagents:
Substrate: Propargyl vinyl ether (1.0 equiv)
Catalyst Precursor: Ph3PAuCl (2–5 mol%)
Activator: AgSbF6 or AgOTf (2–5 mol%)
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Protocol:
Catalyst Generation (In Situ): In a flame-dried flask under Argon, dissolve Ph3PAuCl and AgSbF6 in DCM (0.1 M). Stir for 10 minutes. A white precipitate (AgCl) will form, indicating generation of the active cationic species [Ph3PAu]+[SbF6]-.
Note: Alternatively, use pre-formed catalysts like Echavarren's catalyst to skip silver handling.
Addition: Add the propargyl vinyl ether solution to the catalyst mixture at Room Temperature .
Reaction: Stir at 25°C. Reaction is typically rapid (monitor via TLC after 15 mins).
Self-Validation: The reaction mixture usually turns from colorless to light yellow/gold.
Quenching: Filter the mixture through a short pad of silica/Celite to remove the metal catalyst.
Purification: Concentrate the filtrate. Isolate via flash chromatography.
Strategic Decision Workflow
Use this logic flow to determine the appropriate method for your specific molecule.
Figure 2: Decision matrix for selecting rearrangement methodology.
Expert Insight: The "Hidden" Tandem Advantage
As a Senior Application Scientist, I must highlight that the true power of the Gold method is not just the rearrangement, but what happens immediately after.
In the thermal method, the resulting allenyl carbonyl is the endpoint. In the Gold method, the catalyst is still active. By designing your substrate with a nucleophile (e.g., a pendant alkene or alcohol), you can trigger a Tandem Claisen-Cyclization sequence.
Example:
Substrate: Propargyl vinyl ether with a pendant aryl group.[1]
Gold Pathway: Rearrangement
Allenyl ketone In situ hydroarylation Indene .
Benefit: Two bonds formed, one pot, 100% atom economy.
Recommendation: For drug development campaigns, design intermediates that utilize this tandem capability to rapidly build molecular complexity (e.g., fused bicyclic systems) rather than performing the rearrangement in isolation.
References
Sherry, B. D., & Toste, F. D. (2004).[2][3][4] Gold(I)-Catalyzed Propargyl Claisen Rearrangement.[1][2][3][4][5][6] Journal of the American Chemical Society, 126(49), 15978–15979.[3]
[Link]
Saucy, G., & Marbet, R. (1967).[2][5] Über die Reaktion von tertiären Vinylcarbinolen mit Isopropenyläther. Helvetica Chimica Acta, 50(5), 1158–1167.[2] (The foundational thermal study).
[Link]
Gagosz, F. (2005). Gold-Catalyzed Synthesis of Furans from Allenyl Ketones. Organic Letters, 7(19), 4129–4132. (Demonstrates the tandem potential).
[Link]
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. (Context on modern catalyst design).
[Link]
Ether Linkage Stability: A Comparative Validation Guide for Acidic Environments
Executive Summary: The Stability Imperative In drug delivery systems—particularly Antibody-Drug Conjugates (ADCs) and Lipid Nanoparticles (LNPs)—linker chemistry dictates pharmacokinetics. While acid-labile linkers (hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Imperative
In drug delivery systems—particularly Antibody-Drug Conjugates (ADCs) and Lipid Nanoparticles (LNPs)—linker chemistry dictates pharmacokinetics. While acid-labile linkers (hydrazones, acetals) are designed for triggered release within the endosomal/lysosomal pathway (pH 4.5–6.0), ether linkages serve a fundamentally different purpose: constitutive stability .
An ether linkage (
) provides a robust covalent bond resistant to hydrolysis across the physiological pH range. Validating this stability is critical when the design requirement is to prevent premature payload dumping in the systemic circulation or to ensure excipient retention (e.g., PEG-lipids) until cellular uptake is complete.
This guide outlines a rigorous framework for validating ether linkage stability under acidic conditions, contrasting its performance with acid-labile alternatives (acetals, hydrazones) and semi-labile esters.
Mechanistic Divergence: Why Ethers Endure
To validate stability, one must understand the failure modes of the alternatives. The differential stability under acidic conditions stems from the activation energy required to cleave the
bond.
Comparative Mechanisms
Ether (
): Protonation of the ether oxygen yields an oxonium ion. However, cleavage requires or pathways that are energetically unfavorable in dilute aqueous acid without high heat or strong nucleophiles (e.g., ). There is no resonance stabilization to assist bond breaking.
Acetal (
): Protonation facilitates the departure of an alcohol group, driven by the formation of a resonance-stabilized oxocarbenium ion. This reaction is rapid at pH < 5.
Ester (
): Acid-catalyzed hydrolysis occurs via nucleophilic attack of water on the carbonyl carbon. While slower than acetal hydrolysis, it is significant over extended timescales or in the presence of esterases.
Visualization: Acid Hydrolysis Pathways
Figure 1: Mechanistic comparison showing the resonance-driven instability of acetals versus the kinetic trap of ether linkages under physiological acidic conditions.
Experimental Validation Framework
This protocol describes a "Stress Test" designed to quantify stability. It uses a comparative approach, running a known acid-labile linker alongside the ether candidate to validate the assay conditions.
Protocol: The Acid Challenge Assay
Objective: Determine the hydrolytic half-life (
) of the test compound at lysosomal (pH 4.5), endosomal (pH 5.5), and physiological (pH 7.4) pH.[1][2][3][4][][6]
Materials:
Buffers:
pH 4.5: 50 mM Sodium Acetate
pH 5.5: 50 mM Sodium Acetate/MES
pH 7.4: PBS (Phosphate Buffered Saline)
Internal Standard: Stable isotope-labeled analog or non-interfering structural analog.
Analysis: LC-MS/MS (Triple Quadrupole) for high sensitivity.
Step-by-Step Workflow:
Preparation: Dissolve test compound (Ether) and control (e.g., Hydrazone or Acetal linker) in DMSO to 10 mM stock.
Incubation: Incubate at 37°C with varying time points:
.
Sampling: At each time point, remove 50 µL aliquot.
Quenching: Immediately add 150 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins (if plasma used) or stop reactions.
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.
Visualization: Assay Workflow
Figure 2: Standardized workflow for comparative pH stability profiling.
Comparative Performance Data
The following data summarizes typical stability profiles observed when subjecting different linker classes to the protocol above. This data serves as a benchmark for validating your specific ether-based molecule.
Table 1: Comparative Stability Profiles (
at 37°C)
Linker Class
Chemical Structure
pH 4.5 (Lysosome)
pH 5.5 (Endosome)
pH 7.4 (Plasma)
Stability Verdict
Ether
> 7 Days
> 7 Days
> 7 Days
Ultra-Stable
Ester
24 - 72 Hours*
> 4 Days
> 7 Days
Semi-Labile
Hydrazone
2 - 4 Hours
6 - 10 Hours
2 - 3 Days
Acid-Labile
Acetal
< 1 Hour
1 - 3 Hours
> 24 Hours
Highly Acid-Labile
*Note: Ester stability is highly dependent on steric hindrance and the presence of esterases. In simple buffer (chemical hydrolysis), esters are relatively stable at pH 4.5 compared to acetals.
Data Interpretation[4][7][8][9][10]
Validation Success Criteria: For an ether linkage to be validated as "stable," it must show < 5% degradation over 7 days at pH 4.5.
Contrast: If your "ether" candidate shows degradation similar to the Ester profile, investigate potential impurities, neighboring group participation, or oxidation (ether cleavage by ROS), rather than simple acid hydrolysis.
Case Study: PEG-Lipids in LNPs
A critical application of ether stability is in PEG-Lipids for Lipid Nanoparticles (LNPs).
The Problem: Ester-linked PEG-lipids (e.g., DMG-PEG2000) can hydrolyze or exchange rapidly, leading to "shedding" of the PEG layer. While shedding is sometimes desired for transfection, premature shedding causes aggregation.
The Ether Solution: Alkyl-PEG lipids (Ether-linked) provide a permanent stealth layer.
Experimental Evidence: In comparative studies, Ether-PEG lipids (e.g., DSG-PEG, if modified to ether, or specific alkyl-PEG analogs) show 0% release of the lipid tail at pH 5.0 over 24 hours, whereas Ester-PEG lipids show measurable hydrolysis products (fatty acids) detectable by LC-MS [1, 5].
Key Takeaway for Developers: Use ether linkages when the design goal is long-circulation or permanent surface modification . Use ester/acetal linkages when endosomal escape or controlled degradation is required.
References
BenchChem. A Comparative Guide to the Plasma Stability of ADC Linkers. (2025).[4][6][7][8][9][10]
BOC Sciences. Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates.
WuXi AppTec. Drug Conjugate Linkers and Their Effects on Drug Properties. (2023).[2][3][4]
Nagle, J.F., et al. Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. PMC Biophys. (2009).
Kinam Park Lab. Investigating the stability of RNA-lipid nanoparticles in biological fluids. Journal of Controlled Release. (2025).[4][6][7][8][9][10]
Precision Analytics in Propargylation: A Comparative Guide to Impurity Profiling via GC-MS
Executive Summary: The Regioselectivity Paradox Propargylation reactions—introducing a propargyl group ( ) into a nucleophile—are fundamental to "Click Chemistry" and the synthesis of Active Pharmaceutical Ingredients (A...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioselectivity Paradox
Propargylation reactions—introducing a propargyl group (
) into a nucleophile—are fundamental to "Click Chemistry" and the synthesis of Active Pharmaceutical Ingredients (APIs). However, they present a unique analytical challenge known as the Propargyl-Allenyl Tautomerism .
Under basic conditions or metal catalysis, the propargyl moiety exists in equilibrium with its allenyl isomer (
). Distinguishing these regioisomers is critical because they possess distinct biological activities and toxicological profiles, yet they share identical molecular masses.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR, demonstrating why GC-MS is the superior tool for identifying volatile propargyl impurities and resolving regioisomers during reaction optimization.
Comparative Analysis: GC-MS vs. LC-MS vs. NMR
To select the correct analytical tool, one must understand the physicochemical nature of propargylation byproducts (often non-polar, volatile halides) versus the final product.
Table 1: Analytical Performance Matrix
Feature
GC-MS (Electron Ionization)
LC-MS (Electrospray Ionization)
1H NMR
Isomer Resolution
High. Propargyl/Allenyl forms have distinct boiling points, allowing baseline chromatographic separation.
Low to Medium. Isomers often co-elute; soft ionization (ESI) produces identical ions, making spectral differentiation difficult.
High. Distinct chemical shifts for acetylenic ( 2-3 ppm) vs. allenic protons ( 4-6 ppm).
Good (ppm range). Dependent on ionization efficiency; poor for non-polar alkyl halides.
Poor (>0.1%). Not suitable for trace impurity profiling.
Structural Data
Fingerprint. Hard ionization (70 eV) yields reproducible fragmentation patterns for structural elucidation.
Molecular Ion. Soft ionization often yields only the parent mass, requiring MS/MS for structural data.
Definitive. Provides exact connectivity but requires pure samples.
Throughput
High. Fast temperature ramps allow <10 min run times.
Medium. Requires column equilibration and solvent waste management.
Low. Sample prep and acquisition time are significant.
Why GC-MS Wins for Propargylation
While LC-MS is essential for the final (often polar) drug substance, GC-MS is the self-validating choice for reaction monitoring because:
Volatility: Unreacted propargyl halides (e.g., Propargyl Bromide) are volatile and invisible to standard UV/ESI-LC methods but highly responsive in GC.
Hard Ionization: The 70 eV electron impact (EI) source shatters the molecule, revealing the "propargylium" ion (
39) and isotopic patterns of halogens, providing confirmation beyond just retention time.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and mechanistic pathways involved in analyzing propargylation mixtures.
Figure 1: Reaction pathway showing the divergence of Propargyl/Allenyl isomers and the comparative efficacy of GC vs. LC in resolving them.
Scientific Integrity: The GC-MS Protocol
This protocol is designed as a self-validating system . It uses the isotopic signature of bromine (if using propargyl bromide) and the characteristic fragmentation of the propargyl group to confirm identity without relying solely on retention time.
A. Sample Preparation (Liquid-Liquid Extraction)
Direct injection of reaction mixtures can contaminate the GC liner with non-volatile salts. An extraction step is mandatory.
Quench: Take 100 µL of reaction mixture and quench into 500 µL saturated
(aq).
Extract: Add 500 µL Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Vortex for 30 seconds.
Phase Separation: Centrifuge at 10,000 rpm for 2 minutes.
Transfer: Transfer the organic (top) layer to a GC vial.
Internal Standard (Optional): Add 10 µL of Toluene-d8 as a retention time locker.
B. Instrument Parameters (Agilent/Thermo Standard)
Inlet: Split mode (20:1) to prevent detector saturation. Temp: 250°C.
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Non-polar stationary phases separate isomers based on boiling point differences.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Hold 40°C for 2 min (Traps volatile propargyl bromide).
Ramp 15°C/min to 280°C.
Hold 5 min.
MS Source (EI): 230°C, 70 eV.
Acquisition: Scan mode (m/z 35–500) for identification; SIM mode for trace impurity quantification.
C. Data Interpretation & Causality
To validate your data, look for these specific mass spectral signatures:
The Propargylium Ion (
):
Signal: m/z 39.
Logic: The propargyl group cleaves easily under EI conditions. A strong peak at m/z 39 is diagnostic for propargyl derivatives.
and in a nearly 1:1 ratio. If you see a single peak at 119, it is not your bromide reagent.
Differentiation of Isomers:
Propargyl Product: Typically elutes later due to slightly higher boiling point and polarity interactions compared to the allenyl form (substrate dependent).
Allenyl Product: Often shows a more intense molecular ion (
) and different fragmentation ratios of the peak due to resonance stabilization.
Case Study: Detection of Genotoxic Impurities
Propargyl bromide is a potential genotoxic impurity (PGI). Regulatory bodies (ICH M7 guidelines) require trace quantification.
Experiment: Spiking study of Propargyl Bromide in an API matrix.
Proves extraction efficiency of the volatile halide.
Why this matters: LC-MS frequently fails to detect propargyl bromide because it does not ionize well in ESI (no acidic/basic sites) and elutes in the solvent void volume. GC-MS is the only reliable method for this specific PGI.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
European Medicines Agency (EMA). (2014).[1] ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
Teo, Y. C., & Yong, F. F. (2020). Selective Propargylation of Amines. Organic & Biomolecular Chemistry. (Discusses regioselectivity challenges).
Agilent Technologies. (2022). Analysis of Genotoxic Impurities by GC/MS. (General application note reference for alkyl halide analysis).
Liu, D. Q., et al. (2010).[2] Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis.
Comparative Analysis of Synthetic Routes for 1-Methyl-3-(prop-2-yn-1-yloxy)benzene: A Reproducibility Guide
Executive Summary & Strategic Context The synthesis of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene (CAS: 14595-60-9), commonly referred to as m-tolyl propargyl ether, is a foundational step in the preparation of chromenes via...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The synthesis of 1-Methyl-3-(prop-2-yn-1-yloxy)benzene (CAS: 14595-60-9), commonly referred to as m-tolyl propargyl ether, is a foundational step in the preparation of chromenes via thermal Claisen rearrangement and a critical precursor for "click" chemistry (CuAAC) libraries.
While the transformation is a standard Williamson ether synthesis, reproducibility often suffers due to three overlooked variables:
Propargyl Bromide Quality: The reagent degrades over time, leading to stoichiometry errors.
Solvent Effects on Regioselectivity: The competition between O-alkylation (desired) and C-alkylation (undesired) is heavily solvent-dependent.
Thermal History: Inadvertent heating during workup can trigger premature Claisen rearrangement, contaminating the ether with 2-methyl-4-(prop-2-yn-1-yl)phenol.
This guide objectively compares three validated protocols, moving beyond textbook descriptions to provide field-proven insights for high-purity isolation.
Mechanistic Insight & Causality[1]
The reaction proceeds via a bimolecular nucleophilic substitution (
).[1] The phenolic hydroxyl of m-cresol is deprotonated by a base to form the phenoxide anion, which then attacks the electrophilic carbon of propargyl bromide.[2]
Critical Mechanistic Control Points:
The Leaving Group: Propargyl bromide is preferred over the chloride due to the weaker C-Br bond, accelerating the rate-determining step.
The Counter-Cation: The choice of base (
vs ) influences the "nakedness" of the phenoxide anion. Larger cations like (from ) form looser ion pairs in aprotic solvents, enhancing nucleophilicity.
Diagram 1: Reaction Mechanism & Transition State
Caption: The
pathway favors O-alkylation in polar aprotic solvents. C-alkylation is minimized by avoiding protic media.
Comparative Protocol Analysis
Method A: The "Standard" Carbonate Route (Recommended)
System: Potassium Carbonate (
) / Acetone / Reflux
Best For: Routine synthesis, high safety, ease of purification.
This method utilizes the "heterogeneous base" approach. Since
is insoluble in acetone, the reaction occurs at the solid-liquid interface. This naturally throttles the concentration of the reactive phenoxide, preventing runaway exotherms and minimizing di-alkylation side products (if applicable to other substrates).
Protocol:
Charge: To a round-bottom flask equipped with a magnetic stir bar, add m-cresol (10.0 mmol, 1.0 eq) and anhydrous Acetone (30 mL).
Deprotonation: Add anhydrous
(15.0 mmol, 1.5 eq). Stir at room temperature for 15 minutes. Note: The solution will turn yellow/orange as the phenoxide forms.
Addition: Add Propargyl bromide (80% in toluene, 12.0 mmol, 1.2 eq) dropwise over 5 minutes. Crucial: Account for the toluene weight; do not use neat propargyl bromide due to shock sensitivity.
Reaction: Fit a reflux condenser and heat to a gentle reflux (
C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
Workup: Cool to RT. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure.
Purification: Dissolve residue in
, wash with 1M NaOH (to remove unreacted cresol), then brine. Dry over .[3][4]
Method B: The "Aggressive" Hydride Route
System: Sodium Hydride (NaH) / DMF /
C to RT
Best For: High-throughput, difficult substrates, or when reaction speed is critical.
Protocol:
Setup: Flame-dry glassware under Nitrogen/Argon.
Base: Suspend NaH (60% dispersion in oil, 1.2 eq) in anhydrous DMF. Cool to
Reaction: Add Propargyl bromide and stir vigorously at
C.
Mechanism: The quaternary ammonium salt shuttles the phenoxide from the aqueous phase to the organic phase where it reacts with the alkyl halide.
Performance Comparison Data
The following data is aggregated from internal process validation and literature benchmarks (see References).
Metric
Method A (Acetone/)
Method B (DMF/NaH)
Method C (PTC/Toluene)
Yield (Isolated)
85 - 92%
88 - 95%
75 - 85%
Reaction Time
4 - 6 Hours
0.5 - 1 Hour
8 - 12 Hours
Purity (Crude)
High (>95%)
Medium (DMF contamination)
Medium (Emulsion risk)
Atom Economy
Moderate
Low (NaH waste)
High
Safety Profile
High (Mild base)
Low ( gas, pyrophoric)
Medium (Caustic)
Scalability
Excellent
Poor (Exotherm control)
Excellent
Diagram 2: Decision Matrix for Protocol Selection
Caption: Logic flow for selecting the optimal synthetic route based on scale and constraints.
Troubleshooting & Reproducibility Checklist
To ensure the protocol is a self-validating system , adhere to these checks:
The "Color Shift" Validator: In Method A, the reaction mixture must shift from a clear solution to a cloudy yellow/orange suspension within 20 minutes. If it remains clear, your
may be hydrated. Remedy: Flame dry the salt or use fresh reagent.
Propargyl Bromide Stoichiometry: Commercial propargyl bromide (80% in toluene) degrades to release HBr, which neutralizes your base.
Test: Check pH of the reaction mixture. It must remain basic (> pH 10). If pH drops, add more base immediately.
Thermal Claisen Prevention: Do not heat the crude ether above
C during rotary evaporation. The propargyl ether can rearrange to the ortho-allenyl phenol, which is difficult to separate.
Validation: Check NMR for a doublet at
4.7 ppm (OCH2). If you see complex multiplets around 5-6 ppm characteristic of an allyl/allenyl system attached to the ring, rearrangement has occurred.
References
Batool, T., et al. (2014).[5] "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLoS ONE, 9(12), e115457.[5]
Topic: Proper Disposal Procedures for 1-Methyl-3-(prop-2-yn-1-yloxy)benzene Executive Summary 1-Methyl-3-(prop-2-yn-1-yloxy)benzene (also known as m-Tolyl Propargyl Ether or 3-(Propargyloxy)toluene) presents a dual hazar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Proper Disposal Procedures for 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
Executive Summary
1-Methyl-3-(prop-2-yn-1-yloxy)benzene (also known as m-Tolyl Propargyl Ether or 3-(Propargyloxy)toluene) presents a dual hazard profile characteristic of aryl propargyl ethers : it is a combustible organic solvent with the potential for peroxide formation (ether linkage) and explosive acetylide formation (terminal alkyne).
Improper disposal can lead to shock-sensitive residue accumulation or exothermic polymerization. This guide outlines a validated workflow for the assessment, quenching, and final disposal of this compound, prioritizing the neutralization of reactive intermediates.
Chemical Identification & Hazard Assessment
Before initiating disposal, verify the material's state and history.[1][2] Old or improperly stored containers pose a significantly higher risk due to peroxide accumulation.
Parameter
Data / Characteristic
Chemical Name
1-Methyl-3-(prop-2-yn-1-yloxy)benzene
Synonyms
m-Tolyl Propargyl Ether; 3-(Propargyloxy)toluene
Structure
Aromatic ether with a terminal alkyne group
Molecular Formula
C₁₀H₁₀O
Molecular Weight
146.19 g/mol
Physical State
Liquid (Colorless to pale yellow)
Flash Point
~75–85°C (Estimated based on o-isomer analogs) [1]
Key Hazards
Flammable/Combustible LiquidPeroxide Former (Ether linkage)Shock Sensitive (Potential for metal acetylides)
Pre-Disposal Assessment Protocol
CRITICAL WARNING: Do not attempt to open or move containers with visible crystals around the cap or in the solution. These may be explosive peroxides.[1][2][3][4] Contact your facility's Bomb Squad or High-Hazard Team immediately.
Propargyl ethers can form peroxides upon exposure to air.
Test Method: Use commercial peroxide test strips (e.g., Quantofix®) or a standard Potassium Iodide (KI) test.
Threshold:
< 20 ppm: Safe for standard disposal.
20–100 ppm: Treat immediately with a reducing agent (e.g., ferrous sulfate or sodium bisulfite).
> 100 ppm: High Risk.[5] Do not handle. Contact EHS specialist.
Step 2: Metal Contact Verification
Terminal alkynes react with Copper (Cu), Silver (Ag), and Mercury (Hg) to form explosive metal acetylides.
Check: Was this material stored in metal cans, or used with copper tubing/fittings?
Action: If metal contact is suspected, treat the container as shock-sensitive. Do not unscrew the cap if resistance is felt.
Quenching & Stabilization Procedures
If the material is part of a reaction mixture or needs stabilization before waste collection, follow these protocols.
Scenario A: Pure Chemical (Low Peroxides)
No quenching required. Bulking into a compatible solvent waste stream is acceptable.
Container: Transfer to High-Density Polyethylene (HDPE) or Glass containers.
Prohibited Materials: Do NOT use metal cans or containers with metal cap liners.
Scenario B: Reaction Mixture (Unreacted Alkyne)
If the waste contains active reagents (e.g., bases, organometallics), quench carefully.
Cool: Chill the mixture to 0°C in an ice bath.
Dilute: Add an inert solvent (e.g., Hexanes or Toluene) to dilute the alkyne.
Quench: Slowly add Isopropanol or Dilute Ammonium Chloride (aq) to neutralize any acetylide anions.
Verify: Ensure pH is neutral (pH 6–8) before waste consolidation.
Disposal Workflow Diagram
The following logic tree dictates the safe handling path based on the material's condition.
Figure 1: Decision matrix for the safe disposal of aryl propargyl ethers. Note the critical stop points for crystallization (peroxides) and metal contact (acetylides).
Waste Packaging & Labeling
Container Specifications
Material:HDPE (Preferred) or Borosilicate Glass .
Cap: Polypropylene cap with PTFE liner. Avoid metal caps.
Headspace: Leave at least 10% headspace to allow for expansion.
Labeling Requirements
Affix a hazardous waste label with the following details:
Chemical Name: 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
Hazard Class: Flammable Liquid (Class 3)
Constituents: 100% (if pure) or list solvents if diluted.
Specific Warnings: "DO NOT CONSOLIDATE WITH OXIDIZERS" / "CONTAINS TERMINAL ALKYNE"
Regulatory Classification (RCRA)
Characteristic Waste:D001 (Ignitable).
Listed Waste: Not specifically listed (P or U list), but must be treated as characteristic hazardous waste.
Emergency Response (Spills)
In the event of a spill during transfer or disposal:
Evacuate: Clear the immediate area.
Eliminate Ignition Sources: This compound is combustible; remove all sparks/flames.[6]
Absorb: Use Vermiculite or Sand . Do NOT use paper towels or sawdust (combustible organics can increase fire risk).
Clean Up: Using non-sparking tools (plastic scoop), transfer absorbed material to a waste container.
Ventilate: Ensure the fume hood or room ventilation is active.
References
National Institute of Standards and Technology (NIST). Benzene, 1-methyl-2-(prop-2-yn-1-yloxy)- (Ortho Isomer Analog Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[7] Available at: [Link]
Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. 7th Edition. Elsevier, 2006.
Personal protective equipment for handling 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
Topic: Personal protective equipment for handling 1-Methyl-3-(prop-2-yn-1-yloxy)benzene Audience: Researchers, scientists, and drug development professionals.[1][2] Persona: Senior Application Scientist. [1][2] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 1-Methyl-3-(prop-2-yn-1-yloxy)benzene
Audience: Researchers, scientists, and drug development professionals.[1][2]
Persona: Senior Application Scientist.
[1][2]
Executive Safety Summary
Compound Identity: 1-Methyl-3-(prop-2-yn-1-yloxy)benzene (Also known as m-Tolyl propargyl ether).[1][2]
Structural Analog Reference: Safety data extrapolated from o-isomer (CAS 5652-20-0) and Benzyl propargyl ether (CAS 4039-82-1).[1][2]
Handling this compound requires a nuanced approach that goes beyond standard organic solvent protocols.[2] As an aryl propargyl ether, it presents a dual-hazard profile: the aromatic ether moiety acts as a penetrating solvent capable of degrading standard nitrile gloves, while the terminal alkyne group introduces specific reactivity hazards—most notably the formation of explosive acetylides if exposed to copper, silver, or mercury.[1][2]
Immediate Hazard Class (GHS):
Flammable Liquid (Category 3): Flash point likely 60°C–80°C (Combustible).
Reactive Intermediate: Potential for exothermic polymerization or acetylide formation.[2]
Risk Assessment & PPE Selection Matrix
Standard laboratory PPE is insufficient for "wet work" with this compound.[2] The aromatic ring increases permeation rates through disposable nitrile, while the alkyne tail requires strict exclusion of specific metal catalysts.[2]
Physicochemical Hazard Table
Property
Value (Est.)
Operational Implication
Physical State
Liquid (Pale yellow)
Splash hazard; requires eye protection with side shields at minimum.[1][2]
Flash Point
~74°C (Predicted)
Combustible.[2] Ground all glassware.[2] Use nitrogen atmosphere.[2]
Reactivity
Terminal Alkyne
CRITICAL: Incompatible with Cu, Ag, Hg.[1][2] Do not use metal spatulas or copper fittings.[2]
Solubility
Organic Solvents
Highly lipophilic; penetrates skin and standard gloves rapidly.[2]
PPE Decision Logic (Graphviz)
Figure 1: PPE Selection Logic based on exposure potential.[1] Note the escalation to Laminate/Viton gloves for high-exposure tasks due to aromatic solvent permeation.[2]
Detailed PPE Specifications
A. Hand Protection (The "Double-Glove" Standard)
The aromatic toluene substructure of this molecule makes it aggressive toward thin nitrile rubber.[2]
Routine Handling: Wear two pairs of nitrile gloves.[1][2]
Inner Layer: Standard 4-mil nitrile (white/blue).[1][2]
Outer Layer: High-dexterity 5-6 mil nitrile (purple/black).[1][2]
Protocol: If the outer glove is splashed, strip it immediately.[2] The inner glove provides a temporary barrier while you wash your hands.[2]
Spill Cleanup / Bulk Transfer: Do NOT use nitrile.[1][2] Use Silver Shield® (Laminate) or Viton® gloves.[2] Aromatic ethers can permeate nitrile in <15 minutes under continuous contact.[2]
B. Respiratory Protection
Primary: Chemical Fume Hood.[2] Ensure sash is at the working height (usually 18 inches).
Secondary: If working outside a hood (not recommended), a half-face respirator with Organic Vapor (OV) cartridges is required.[1][2]
C. Eye & Body Protection
Eyes: Chemical splash goggles are preferred over safety glasses during synthesis to prevent vapor irritation to the lacrimal glands.[1][2]
Body: 100% Cotton lab coat (synthetic blends can melt into skin if the flammable ether ignites).[2]
Operational Protocol: Step-by-Step
This protocol is designed to be self-validating. If a step cannot be completed (e.g., hood flow is low), the operation must halt.[2]
Phase 1: Pre-Operational Checks
Glassware Inspection: Ensure all glassware is free of metallic residues.[2] Why? Trace copper from previous "Click" reactions can catalyze acetylide formation.[2]
Inert Atmosphere: Purge the reaction vessel with Nitrogen (
) or Argon ().
Quenching Agent: Have a dilute acid solution (e.g., 1M HCl) ready.[2] Why? This neutralizes any potential acetylide species if a reaction goes runaway.[2]
Phase 2: Synthesis & Handling
Weighing: Weigh into a tared vial inside the fume hood. Do not transport open containers across the lab.
Reagent Addition: Add 1-Methyl-3-(prop-2-yn-1-yloxy)benzene via syringe or addition funnel.[1][2]
Technique: Use the "dropwise" method to monitor exotherms.[2]
Heating: If heating is required, use an oil bath or heating block.[2] Never use a heat gun on an open flask of propargyl ether (flash fire risk).[2]
Phase 3: Waste Disposal & Decontamination
Crucial: Segregation is key to preventing explosions in the waste stream.[1][2]
Waste Stream
Classification
Protocol
Stream A
Non-Halogenated Organic
For pure compound or solvent mixtures (Ethyl Acetate/Hexanes).[1][2]
Stream B
Heavy Metal Waste
STRICTLY SEPARATE. If Cu/Ag catalysts were used, this waste must NOT mix with the propargyl ether waste until quenched.[2]
Stream C
Solid Waste
Contaminated silica/gloves.[2] Double-bag in polyethylene.
Emergency Response: Spill Workflow
In the event of a spill (>5 mL), evacuate the immediate area and follow this logic:
Figure 2: Emergency spill response workflow emphasizing the use of non-sparking, non-metallic tools.
References
National Institute of Standards and Technology (NIST). Benzene, 1-methyl-3-(prop-2-yn-1-yloxy)- (Analogous Structures).[1][2] NIST Chemistry WebBook.[2]